5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJLAFNBDGWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735210 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-51-0 | |
| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1337532-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated derivative of the 7-deazapurine scaffold, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the pyrrolo[2,3-d]pyrimidine core, make it a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound. While specific biological data on this molecule is limited in publicly accessible literature, this guide will also discuss the established biological activities of closely related analogs, providing a strong rationale for its investigation in drug development programs.
Chemical Properties and Data
This compound is a white solid at room temperature.[1] Its core structure is a fusion of a pyrimidine and a pyrrole ring, classifying it as a pyrrolo[2,3-d]pyrimidine.
General Properties
A compilation of the general chemical and physical properties is presented in Table 1. These values are derived from various chemical databases and literature sources.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₄ | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| CAS Number | 1337532-51-0 | [2] |
| Appearance | White Solid | [3] |
| Melting Point | 196-198 °C | [3] |
| Boiling Point (Predicted) | 414.8 ± 40.0 °C | |
| Density (Predicted) | 1.94 ± 0.1 g/cm³ | |
| LogP (Predicted) | 1.894 | |
| Purity | Typically >97% | [4] |
| Storage Conditions | Room temperature | [4] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented in Table 2 is consistent with the structure of this compound.
Table 2: NMR Spectral Data (CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.27 | s | H2 (pyrimidine ring) |
| 6.91 | s | H6 (pyrrole ring) | |
| 5.92 | br s | -NH₂ | |
| 3.75 | s | -CH₃ | |
| ¹³C NMR | 157.0 | s | C4 |
| 152.8 | s | C2 | |
| 149.8 | s | C7a | |
| 124.7 | s | C6 | |
| 102.0 | s | C4a | |
| 86.1 | s | C5 | |
| 31.5 | s | -CH₃ |
s = singlet, br s = broad singlet
1.2.2. Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 226.9936 |
| [M(⁸¹Br)+H]⁺ | 228.9915 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a straightforward amination of the corresponding 4-chloro precursor.
Synthesis Workflow
The general workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from literature procedures for analogous compounds.
Materials:
-
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Concentrated ammonium hydroxide (NH₄OH)
-
Isopropyl alcohol (i-PrOH)
-
Sealed reaction tube or pressure vessel
Procedure:
-
To 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a sealed tube, add concentrated ammonium hydroxide and a catalytic amount of isopropyl alcohol.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 40 hours, with stirring if possible.
-
After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Biological Activity and Potential Applications
While specific studies detailing the biological activity of this compound are not prevalent in the public domain, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[5] Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, making them highly valuable in oncology and immunology research.[6][7][8][9]
Role as a Kinase Inhibitor Scaffold
The 7-deazapurine core of this compound mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on this core structure determine the selectivity and potency of the inhibition.
The bromine atom at the 5-position serves as a key functional handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound is a promising candidate for the development of inhibitors targeting key signaling pathways in cancer and autoimmune diseases. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is shown below.
Caption: Generalized kinase signaling pathway potentially targeted by this compound.
Suggested Experimental Protocol: Kinase Inhibition Assay
To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed in the reaction is quantified, often using a luminescence-based method.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and wells without kinase (100% inhibition).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized compound with a straightforward synthetic route. Its chemical properties and the biological activities of structurally related molecules strongly suggest its potential as a valuable scaffold for the development of novel kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the discovery of new therapeutic agents for a variety of diseases. This guide provides the foundational chemical knowledge to support such research endeavors.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H7BrN4 | CID 66560938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1337532-51-0 | Benchchem [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrrolopyrimidine core, which is a well-recognized "privileged scaffold" in medicinal chemistry. This core structure is an analog of purine, a fundamental component of nucleic acids, making it a valuable starting point for the design of molecules that can interact with biological systems.
The structure is characterized by a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring, a methyl group at the 7-position (on the pyrrole nitrogen), and an amine group at the 4-position of the pyrimidine ring.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₄ | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| CAS Number | 1337532-51-0 | PubChem[1] |
| IUPAC Name | 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | PubChem[1] |
| Purity | ≥97% (as commercially available) | Vibrant Pharma Inc.[2] |
| Appearance | White solid | Guidechem |
| Melting Point | 196-198 °C | Guidechem |
| Boiling Point | 414.8±40.0 °C (Predicted) | Guidechem |
| Density | 1.94±0.1 g/cm³ (Predicted) | Guidechem |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, beginning with the construction of the core pyrrolopyrimidine ring system, followed by functionalization. A plausible synthetic route is outlined below, based on established chemical transformations for this class of compounds.
Synthesis Workflow Diagram
Caption: A plausible multi-step synthesis workflow for this compound.
Experimental Protocols and Data
The following protocols are adapted from literature procedures for analogous chemical transformations.
The synthesis of the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical first step. Several methods have been reported, with a five-step synthesis from diethyl malonate being an efficient route.[3] Another improved seven-step synthesis from dimethyl malonate has also been described.[4][5] A patented method involves the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the chloro-derivative using phosphoryl chloride (POCl₃).[6]
Table 2: Representative Data for Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Starting Material | Key Reagents | Yield | Reference |
| Diethyl Malonate | Allyl bromide, Formamidine, POCl₃ | 45.8% (overall) | [3] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃, N,N-diisopropylethylamine | 84% | [6] |
Experimental Protocol (Adapted from patent literature[6]):
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent), phosphoryl chloride (approx. 3 equivalents), and toluene (as solvent) is prepared in a reaction vessel.
-
The mixture is warmed to 50 °C.
-
N,N-diisopropylethylamine (approx. 1.5 equivalents) is added in portions, maintaining the temperature at 50 °C.
-
The reaction is stirred at 50 °C until completion, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is carefully quenched with ice water.
-
The product is isolated by centrifugation or filtration, washed with water, and dried under vacuum.
This step involves the selective N-methylation of the pyrrole ring.
Experimental Protocol (Conceptual, based on general procedures):
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF), a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.1 to 1.5 equivalents) is added.
-
The mixture is stirred at room temperature for a short period (e.g., 30 minutes).
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents), is added dropwise.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
This step involves a nucleophilic aromatic substitution of the chlorine atom with an amino group.
Table 3: Representative Data for Amination of 4-Chloropyrrolopyrimidines
| Starting Material | Reagent | Conditions | Yield | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives, HCl | Water, heat | 80-94% | [7] |
| 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Ammonium Hydroxide | 120 °C, 18 hours | 82% | Benchchem[8] |
Experimental Protocol (Adapted from Benchchem[8]):
-
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) is placed in a sealed reaction vessel.
-
Aqueous ammonium hydroxide (a significant excess) is added.
-
The vessel is sealed and heated to 100-120 °C for 18-48 hours.
-
After cooling to room temperature, the reaction mixture is concentrated to remove excess ammonia and water.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
The final step is the regioselective bromination of the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[9][10]
Table 4: Representative Data for Bromination of Pyrrolopyrimidines
| Starting Material | Reagent | Solvent | Conditions | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Bromosuccinimide (NBS) | Chloroform | Reflux, 1 hour | ChemicalBook[6] |
Experimental Protocol (Adapted from ChemicalBook[6]):
-
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent) is dissolved or suspended in a suitable solvent such as chloroform or dichloromethane.
-
N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 1 to 4 hours, with progress monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and any solid byproducts (succinimide) are removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Biological Context: A Scaffold for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12][13]
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been designed to target a variety of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[14]
-
Non-receptor Tyrosine Kinases: Including Bruton's tyrosine kinase (BTK), a key player in B-cell development and a target for autoimmune diseases and certain cancers.
-
Serine/Threonine Kinases: Such as Protein Kinase B (Akt) and Aurora Kinases, which are involved in cell survival and division.[11][14]
The general mechanism of action for these inhibitors is to compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Representative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized Receptor Tyrosine Kinase (RTK) pathway that is frequently implicated in cancer.[4][15] The pathway is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[8][16] Pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors at the level of the EGFR kinase domain.
Caption: Representative EGFR signaling pathway, a common target for pyrrolopyrimidine-based kinase inhibitors.
This guide serves as a foundational resource for understanding the structure, synthesis, and biological context of this compound. The provided protocols and data, compiled from various scientific sources, offer a practical starting point for further research and development in this promising area of medicinal chemistry.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. patents.justia.com [patents.justia.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 12. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 13. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 14. ijsred.com [ijsred.com]
- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Biological Activity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to adenine, a key component of ATP. This similarity allows pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The specific compound, this compound, has been investigated for its potential as a kinase inhibitor, particularly in the context of autoimmune diseases and oncology. This guide provides a comprehensive overview of its biological activity, drawing from research on closely related analogs and general principles of kinase inhibition.
Kinase Inhibitory Activity
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune disorders and cancers. Several pyrrolo[2,3-d]pyrimidine-based molecules have been developed as JAK inhibitors. For instance, Abrocitinib, a selective JAK1 inhibitor, features the pyrrolo[2,3-d]pyrimidine scaffold and has demonstrated significant efficacy in treating atopic dermatitis[1].
The table below presents inhibitory activities of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors to provide a comparative context for the potential activity of this compound.
| Compound Name (Analog) | Target Kinase | IC50 (nM) | Reference |
| Abrocitinib | JAK1 | ~29 | [1] |
| Abrocitinib | JAK2 | ~803 | [1] |
| Abrocitinib | TYK2 | ~1300 | [1] |
| Abrocitinib | JAK3 | >10000 | [1] |
| Compound 12a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative) | JAK1 | 12.6 | [2] |
| Tofacitinib | JAK1 | 35.0 | [3] |
| Ruxolitinib | JAK1 | 194.0 | [3] |
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling pathways. Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for the development of IRAK4 inhibitors.
Below is a table of IC50 values for representative IRAK4 inhibitors, which may serve as a reference for the potential potency of this compound.
| Compound Name (Analog) | Target Kinase | IC50 (nM) | Reference |
| IRAK4-IN-4 | IRAK4 | 2.8 | [4] |
| Zimlovisertib (PF-06650833) | IRAK4 | Potent (specific value not provided) | [4] |
| AS2444697 | IRAK4 | 21 | [4] |
| JH-X-119-01 | IRAK1 | 9 | [4] |
Signaling Pathway
As a putative JAK inhibitor, this compound would primarily modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize the biological activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Recombinant human kinase (e.g., JAK1, IRAK4)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted compound, and the kinase-specific substrate peptide.
-
Enzyme Addition: Add the recombinant kinase to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available and estimated solubility data for the compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolopyrimidine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents estimated solubility values in common pharmaceutical solvents, based on the physicochemical properties of structurally related compounds. Furthermore, a detailed, standardized experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method is provided. To contextualize the potential biological relevance of this compound class, a diagram of the Focal Adhesion Kinase (FAK) signaling pathway is included, as derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been investigated as kinase inhibitors. An experimental workflow for solubility determination is also visualized to aid in laboratory application.
Introduction
This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their suitability for further development as therapeutic agents, influencing factors such as bioavailability and formulation. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary protocols for its experimental determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₄ | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| CAS Number | 1337532-51-0 | Guidechem[2] |
| Appearance | White solid | Guidechem[2] |
| Melting Point | 196-198 °C | Guidechem[2] |
| Predicted LogP | 1.89 | Guidechem[2] |
| Predicted Boiling Point | 414.8 ± 40.0 °C | Guidechem[2] |
| Predicted Density | 1.94 ± 0.1 g/cm³ | Guidechem[2] |
Estimated Solubility Data
Table 2: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Estimated Solubility | Rationale / Notes |
| Water (pH 7.4) | Very Low to Insoluble | The hydrophobic bromine and methyl groups, combined with the aromatic rings, likely limit aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Methanol | Slightly Soluble to Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding, potentially aiding solubility. |
| Ethanol | Slightly Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. |
| Acetonitrile | Slightly Soluble | A polar aprotic solvent, but generally less effective than DMSO for highly crystalline solids. |
| Acetone | Slightly Soluble | A polar aprotic solvent with moderate solvating power for such structures. |
| Chloroform | Very Low to Insoluble | As a relatively non-polar solvent, it is not expected to be a good solvent for this polar molecule. |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7][8][9]
4.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Separation:
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualization of a Relevant Signaling Pathway
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases. One such kinase is Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and proliferation.[1][2][10] A simplified representation of the FAK signaling pathway is shown below.
Visualization of Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Conclusion
While experimental solubility data for this compound is currently lacking, this guide provides a robust framework for its estimation and experimental determination. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is essential for the progression of this compound in any drug discovery and development pipeline. The contextualization of its potential biological target through the FAK signaling pathway highlights the importance of understanding its physicochemical properties for future research endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. enamine.net [enamine.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Kinase Inhibitors
December 2025
Abstract
The 7-deazapurine scaffold, a derivative of the naturally occurring purine ring, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and history of 7-deazapurine-based kinase inhibitors, targeting researchers, scientists, and drug development professionals. We will delve into the historical context, from the initial discovery of naturally occurring 7-deazapurine nucleosides to the rational design of synthetic analogs targeting a range of protein kinases implicated in diseases such as cancer. This guide will feature a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and drug discovery workflows to facilitate a deeper understanding of this important class of therapeutic agents.
Introduction: The 7-Deazapurine Scaffold - A Journey from Nature to Targeted Therapy
The story of 7-deazapurine kinase inhibitors begins not in the laboratory, but in nature. The discovery of nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin, produced by Streptomyces species, revealed the biological potential of the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) core.[1] These natural products exhibited a range of biological activities, including antimicrobial and antitumor effects. The key structural feature of these molecules is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and its ability to interact with biological targets.
The transition from these natural products to rationally designed kinase inhibitors was driven by the burgeoning field of kinase-targeted drug discovery. Protein kinases, which play a central role in cellular signal transduction, have become one of the most important classes of drug targets, particularly in oncology. The realization that the 7-deazapurine scaffold could serve as a versatile template for designing ATP-competitive kinase inhibitors led to a surge in research and development in this area. The scaffold's ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for many kinase inhibitors, cemented its status as a privileged structure in drug discovery.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected 7-deazapurine kinase inhibitors against various protein kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected 7-Deazapurine Derivatives
| Compound Name/Identifier | Target Kinase(s) | IC50 (µM) | Reference(s) |
| Isatin-Deazapurine Hybrid (Compound 5) | EGFR | 0.092 ± 0.003 | [2][3] |
| HER2 | 0.081 ± 0.002 | [2][3] | |
| VEGFR2 | 0.112 ± 0.005 | [2][3] | |
| CDK2 | 0.134 ± 0.006 | [2][3] | |
| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 4.6 | [4] |
| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 5.3 | [4] |
Table 2: Antiproliferative Activity of Selected 7-Deazapurine Derivatives
| Compound Name/Identifier | Cell Line | IC50 (µM) | Reference(s) |
| Isatin-Deazapurine Hybrid (Compound 5) | HepG2 (Liver Cancer) | 6.11 ± 0.4 | [2] |
| MCF-7 (Breast Cancer) | 5.93 ± 0.3 | [2] | |
| MDA-MB-231 (Breast Cancer) | 2.48 ± 0.1 | [2] | |
| HeLa (Cervical Cancer) | 1.98 ± 0.1 | [2] |
Key Signaling Pathways Targeted by 7-Deazapurine Kinase Inhibitors
7-deazapurine kinase inhibitors exert their therapeutic effects by modulating the activity of key signaling pathways that are often dysregulated in disease. Below are graphical representations of some of the most relevant pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this pathway to ensure a steady supply of nutrients and oxygen.
Caption: VEGFR signaling pathway and the point of inhibition.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can mount an anti-tumor immune response. Certain 7-deazapurine-containing cyclic dinucleotides have been shown to be potent agonists of the STING pathway.
Caption: STING signaling pathway and the point of agonism.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of 7-deazapurine kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified, and the inhibition by the test compound is determined.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (7-deazapurine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compound (7-deazapurine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer (containing calcium)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, acquiring data for both FITC and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
-
Materials:
-
Cells treated with the test compound
-
Cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry, measuring the PI fluorescence.
-
Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Experimental and Logical Workflows
The discovery of novel 7-deazapurine kinase inhibitors follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
General Workflow for 7-Deazapurine Kinase Inhibitor Discovery
This diagram illustrates the typical stages involved in the development of a novel 7-deazapurine kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery.
Synthetic and Screening Workflow for 7-Deazapurine Analogs
This diagram outlines a more specific workflow focusing on the chemical synthesis and subsequent biological screening of a library of 7-deazapurine analogs.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Bromine Substitution on the Bioactivity of Pyrrolo[2,3-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its inherent ability to mimic adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3][4] Strategic modifications to this core structure are crucial for enhancing potency, selectivity, and pharmacokinetic properties. Among these modifications, halogenation, and specifically bromine substitution, has emerged as a key strategy to modulate the biological activity of these compounds.[5] This technical guide provides an in-depth analysis of the role of bromine substitution in the activity of pyrrolo[2,3-d]pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The Strategic Advantage of Bromine in Drug Design
The introduction of a bromine atom into a drug candidate is a well-established medicinal chemistry tactic to enhance its pharmacological profile.[5] Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a molecule's interaction with its biological target.[5] Halogen bonds are non-covalent interactions between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl.[5] These interactions can contribute to tighter binding affinity and improved selectivity. Furthermore, the lipophilicity of bromine can enhance membrane permeability and influence the metabolic stability of a compound.[5]
Quantitative Analysis of Bromine Substitution on Pyrrolo[2,3-d]pyrimidine Activity
The following tables summarize the quantitative data from various studies, highlighting the impact of bromine substitution on the inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.
Table 1: Cytotoxic Activity of Brominated Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | R Group (Non-Brominated Analog) | R Group (Brominated Analog) | Cell Line | IC50 (µM) - Non-Brominated | IC50 (µM) - Brominated | Reference |
| Series 1 | 2-(4-Chlorophenyl)-...-N-phenyl-... | 2-(4-Bromo phenyl)-...-N-phenyl-... | HT-29 (Colon Cancer) | - | 4.55 | [6] |
| 2-(4-Chlorophenyl)-...-N-(4-fluorophenyl)-... | 2-(4-Bromo phenyl)-...-N-(4-fluorophenyl)-... | HT-29 (Colon Cancer) | - | 4.01 | [6] | |
| Series 2 | Unsubstituted Phenyl | 2-Bromo phenyl | Multiple Cancer Cell Lines | Varies | Generally lower IC50 | [7] |
Table 2: Kinase Inhibitory Activity of Brominated Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (Non-Brominated Analog) | R Group (Brominated Analog) | Kinase Target | IC50 (nM) - Non-Brominated | IC50 (nM) - Brominated | Reference |
| Series 3 | Varies | Varies with Bromo -substituents | EGFR, Her2, VEGFR2, CDK2 | - | 40-204 (for compound 5k) | [8] |
| Series 4 | Halogen substitutions (F, Cl) | Bromo -substitution | RET | Attenuated activity | Attenuated activity | [9] |
Note: A direct comparison is not always available in the literature. The tables present data from studies where brominated compounds were synthesized and evaluated. " - " indicates that the data for the direct non-brominated analog was not provided in the cited source.
Key Experimental Protocols
This section details the methodologies for the synthesis of brominated pyrrolo[2,3-d]pyrimidines and the biological assays used to evaluate their activity.
Synthesis of 3-Bromo-pyrrolo[2,3-d]pyrimidines
A representative synthetic protocol for the introduction of a bromine atom at the 3-position of the pyrrolo[2,3-d]pyrimidine core is as follows:
-
Starting Material: A suitable 2-substituted-phenyl-pyrrolo[2,3-d]pyrimidinone derivative.
-
Reagents: N-Bromosuccinimide (NBS) as the brominating agent and Dichloromethane (DCM) as the solvent.
-
Procedure:
-
Dissolve the starting pyrrolo[2,3-d]pyrimidinone (1.0 equivalent) in DCM.
-
Add NBS (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1 hour) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-pyrrolo[2,3-d]pyrimidine.[6]
-
In Vitro Kinase Inhibition Assay
The following is a general protocol for assessing the kinase inhibitory activity of the synthesized compounds:
-
Assay Principle: Measurement of the inhibition of phosphorylation of a specific substrate by a target kinase.
-
Materials:
-
Target kinase (e.g., EGFR, RET).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds (brominated pyrrolo[2,3-d]pyrimidines) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compounds at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity).[8][10]
-
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the compounds on cancer cells, the MTT assay is commonly employed:
-
Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a typical experimental workflow.
Caption: Experimental workflow for synthesis and evaluation.
Caption: EGFR signaling pathway inhibition.
Caption: RET kinase signaling pathway inhibition.
Conclusion
The strategic incorporation of bromine into the pyrrolo[2,3-d]pyrimidine scaffold is a powerful approach to enhance the potency and modulate the activity of these important kinase inhibitors. As evidenced by the quantitative data, brominated derivatives often exhibit superior cytotoxic and enzyme inhibitory activities. This is likely due to a combination of factors, including the formation of favorable halogen bonds with the target protein and improved physicochemical properties. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel brominated pyrrolo[2,3-d]pyrimidine analogs. A thorough understanding of the targeted signaling pathways, such as EGFR and RET, is essential for the rational design of next-generation inhibitors with improved efficacy and selectivity. Further exploration of structure-activity relationships, guided by the principles outlined in this document, will undoubtedly continue to drive the development of innovative and effective therapies based on the versatile pyrrolo[2,3-d]pyrimidine core.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery
Introduction
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the 7-deazapurine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a key structural feature in numerous approved drugs and clinical candidates, where it often serves as a hinge-binding motif in the ATP-binding pocket of protein kinases. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at researchers and professionals in drug development. The methodologies and data presented herein are based on established computational techniques and findings from studies on analogous compounds.
Physicochemical Properties
A foundational aspect of in silico modeling is the characterization of the molecule's fundamental properties. These descriptors are crucial for developing structure-activity relationships (SAR) and for predicting the compound's pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₄ | PubChem |
| Molecular Weight | 227.06 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Polar Surface Area | 56.7 Ų | PubChem |
| CAS Number | 1337532-51-0 | Guidechem[1] |
In Silico Modeling Workflow
The following workflow outlines a standard computational approach for the initial assessment of a small molecule like this compound in a drug discovery context.
References
Unveiling the Therapeutic Potential of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide to its Primary Target, ITK
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of the small molecule inhibitor 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as BMS-509744. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of T-cell mediated inflammatory and autoimmune diseases. Herein, we detail the primary molecular target, downstream signaling effects, and preclinical efficacy of this compound, supported by comprehensive data and detailed experimental methodologies.
Core Compound Information
| Systematic Name | This compound |
| Synonym | BMS-509744 |
| Molecular Formula | C₇H₇BrN₄ |
| Primary Target | Interleukin-2-inducible T-cell kinase (ITK) |
| Mechanism of Action | ATP-competitive inhibitor |
Primary Therapeutic Target: Interleukin-2-inducible T-cell kinase (ITK)
Extensive research has identified Interleukin-2-inducible T-cell kinase (ITK) as the primary therapeutic target of this compound. ITK, a member of the Tec family of non-receptor tyrosine kinases, is a crucial component of the T-cell receptor (TCR) signaling pathway.[1] Its activation is a pivotal step in T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[1] BMS-509744 is a potent and selective inhibitor of ITK, binding to the ATP-binding site of the kinase domain in a competitive manner.[2][3]
In Vitro Potency and Selectivity
BMS-509744 demonstrates high potency against ITK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity is a key feature, with significantly lower activity against other kinases, including other members of the Tec kinase family.
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. ITK) | Reference |
| ITK | 19 | 1 | [2] |
| Fyn | 1100 | >57 | |
| Insulin Receptor (IR) | 1100 | >57 | |
| Lck | 2400 | >126 | |
| Bruton's tyrosine kinase (Btk) | 4100 | >215 | |
| Other Tec family kinases | - | >200 | |
| Broader kinase panel | - | >30-55 | [4] |
Mechanism of Action and Signaling Pathway Inhibition
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that is essential for T-cell activation. ITK plays a critical role in this pathway by phosphorylating and activating Phospholipase C-gamma 1 (PLCγ1).[1] The activation of PLCγ1 leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in the activation of transcription factors like NFAT and AP-1, leading to the production of cytokines such as Interleukin-2 (IL-2) and subsequent T-cell proliferation.[1]
BMS-509744, by competitively inhibiting the ATP-binding site of ITK, blocks its kinase activity. This prevents the phosphorylation of PLCγ1 and disrupts the downstream signaling cascade, ultimately leading to the suppression of T-cell activation and proliferation.[2][3]
Preclinical In Vivo Efficacy
The therapeutic potential of BMS-509744 has been demonstrated in preclinical animal models of T-cell driven diseases.
Ovalbumin-Induced Allergic Asthma
In a murine model of ovalbumin-induced allergic asthma, administration of BMS-509744 significantly diminished lung inflammation.[2][3] This was evidenced by a reduction in airway hyperresponsiveness and inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF).[2]
Imiquimod-Induced Psoriasis-like Skin Inflammation
Topical application of BMS-509744 has been shown to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.[4] Treatment with the compound led to a decrease in skin lesions, epidermal thickening, and infiltration of immune cells into the dermis.[4]
Detailed Experimental Protocols
In Vitro ITK Kinase Assay
Objective: To determine the direct inhibitory activity of BMS-509744 on ITK enzymatic activity.
Materials:
-
Recombinant human ITK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
BMS-509744 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the ITK enzyme and the kinase substrate in the kinase buffer.
-
Add varying concentrations of BMS-509744 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of BMS-509744 and determine the IC50 value.
Cellular Assay: PLCγ1 Phosphorylation in Jurkat T-cells
Objective: To assess the effect of BMS-509744 on the phosphorylation of PLCγ1, a downstream target of ITK, in a cellular context.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
BMS-509744 (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of BMS-509744 (or DMSO as a vehicle control) for 1 hour at 37°C.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated PLCγ1 and total PLCγ1.
-
Quantify the band intensities to determine the effect of BMS-509744 on PLCγ1 phosphorylation.
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice
Objective: To evaluate the efficacy of BMS-509744 in a murine model of allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
BMS-509744 formulated for in vivo administration (e.g., in a vehicle of H₂O:ethanol:Tween 80)
-
Nebulizer for aerosol challenge
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 24, challenge the sensitized mice with aerosolized OVA for 30 minutes each day.
-
Treatment: Administer BMS-509744 (e.g., via oral gavage or intraperitoneal injection) at a specified dose (e.g., 50 mg/kg) daily, starting before the first challenge and continuing throughout the challenge period.[2]
-
Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness, and collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration. Lung tissue can also be collected for histological analysis.
Conclusion
This compound (BMS-509744) is a potent and selective ATP-competitive inhibitor of ITK. Its ability to effectively block T-cell activation and proliferation in vitro and demonstrate efficacy in preclinical models of allergic asthma and psoriasis highlights its significant therapeutic potential for the treatment of T-cell mediated inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the biological activities and therapeutic applications of this promising compound.
References
Methodological & Application
Application Note: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The synthesis involves the direct bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using N-bromosuccinimide (NBS). This method offers a straightforward and efficient route to the desired product, which is crucial for structure-activity relationship (SAR) studies and the generation of novel pharmaceutical candidates.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry.[1] Derivatives of this core structure have shown a wide range of biological activities, including antiviral and anticancer properties. Specifically, halogenated pyrrolo[2,3-d]pyrimidines serve as versatile building blocks for further functionalization, often through cross-coupling reactions, to explore and optimize interactions with biological targets. The targeted compound, this compound, is a valuable intermediate for the synthesis of kinase inhibitors and other potential therapeutics. This protocol details a reliable method for its preparation.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction on the electron-rich pyrrole ring of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine starting material. N-bromosuccinimide (NBS) serves as the electrophilic bromine source.
Overall Reaction:
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Molecular Weight | 148.17 g/mol |
| Reagent | N-Bromosuccinimide (NBS) |
| Molecular Weight | 177.98 g/mol |
| Product | This compound |
| Molecular Weight | 227.07 g/mol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Experimental Protocol
Materials:
-
7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel (optional)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material). Stir the solution under an inert atmosphere (argon or nitrogen).
-
Addition of NBS: In a separate container, dissolve N-bromosuccinimide (1.05-1.1 eq) in anhydrous DMF. Add the NBS solution dropwise to the stirred solution of the starting material at room temperature. The addition can be done using an addition funnel over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mixture of ethyl acetate and hexanes (e.g., 1:1 or as appropriate) as the eluent. The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-bromosuccinimide is a lachrymator and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and reproducible, providing high yields of the desired product. This key intermediate can be utilized in a variety of subsequent reactions, making it a valuable tool for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry as it mimics the purine core of adenosine triphosphate (ATP), the universal phosphate donor in enzymatic kinase reactions.[1] Consequently, derivatives of this class are frequently investigated as ATP-competitive kinase inhibitors. Extensive research into structurally similar compounds, notably the FDA-approved Janus Kinase 1 (JAK1) inhibitor Abrocitinib (PF-04965842), strongly indicates that this compound is a potent inhibitor of the Janus kinase family.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in various kinase assays. The provided methodologies are based on established practices for characterizing ATP-competitive kinase inhibitors, particularly those targeting the JAK family.
Mechanism of Action
As an ATP-competitive inhibitor, this compound is expected to bind to the ATP-binding pocket of the kinase's catalytic domain. This binding event prevents the kinase from utilizing ATP, thereby inhibiting the phosphorylation of its downstream substrates. The primary signaling pathway anticipated to be affected by this compound is the JAK-STAT pathway, a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[4][5][6]
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signal transduction pathway for a wide array of cytokines, interferons, and growth factors. The binding of these extracellular ligands to their specific transmembrane receptors induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4][5][6] Inhibition of JAKs by compounds such as this compound effectively blocks this entire downstream signaling cascade.
References
- 1. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Research Use Only.
Introduction
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic heterocyclic compound belonging to the pyrrolopyrimidine class. This class of molecules has garnered significant interest in drug discovery due to their diverse biological activities, often acting as potent inhibitors of various protein kinases. Structurally related compounds have demonstrated efficacy in oncology, immunology, and virology. These application notes provide detailed protocols for evaluating the biological activity of this compound in relevant cell-based assays, including kinase inhibition, cell viability, and apoptosis assays. The provided methodologies are intended to guide researchers in academic and industrial settings.
Compound Information:
| Systematic Name | This compound |
| Synonyms | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine |
| CAS Number | 1337532-51-0[1] |
| Molecular Formula | C₇H₇BrN₄[1] |
| Molecular Weight | 227.06 g/mol [1] |
| Purity | >97% |
| Storage | Store at room temperature, protected from light. |
Potential Signaling Pathways
Pyrrolopyrimidine scaffolds are known to target various protein kinases involved in critical cellular signaling pathways. Based on the activities of structurally similar compounds, this compound may modulate pathways such as the PERK, FAK, and BTK signaling cascades.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-Glo™ kinase assay to determine the in vitro potency of this compound against a target kinase (e.g., PERK, FAK, BTK).
Materials:
-
This compound
-
Recombinant target kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the diluted compound.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable data analysis software.
Hypothetical Data:
| Kinase Target | IC₅₀ (nM) |
| PERK | 85 |
| FAK | 150 |
| BTK | 45 |
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Experimental Workflow:
References
Application Notes and Protocols for Testing the Efficacy of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. Compounds of this class are recognized for their potential as kinase inhibitors, a type of targeted therapy for various diseases, including cancer.
Introduction
This compound is a heterocyclic compound with potential therapeutic applications, particularly in oncology. Its structural similarity to known kinase inhibitors suggests that its mechanism of action likely involves the modulation of intracellular signaling pathways that are critical for cell growth, proliferation, and survival. Efficacy testing in relevant animal models is a crucial step in the preclinical development of this compound. This document outlines detailed protocols for assessing its anti-tumor activity in a human colon cancer xenograft model.
Predicted Signaling Pathway
Based on the known targets of structurally similar pyrrolo[2,3-d]pyrimidine derivatives, this compound is hypothesized to inhibit one or more protein kinases involved in cancer cell signaling. The diagram below illustrates a generalized kinase signaling pathway that is often dysregulated in cancer and represents a potential target for this compound.
Caption: Predicted mechanism of action for this compound.
Experimental Protocols
The following protocols describe the necessary steps to evaluate the anti-tumor efficacy of this compound in a preclinical setting.
In Vitro Kinase Inhibition Assay
Prior to in vivo studies, it is essential to identify the specific kinase target(s) of the compound. A broad panel in vitro kinase assay should be performed.
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of human protein kinases.
Materials:
-
This compound
-
Recombinant human protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for testing.
-
In a microplate, combine the recombinant kinase, its specific substrate, and the kinase assay buffer.
-
Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and a known inhibitor for each kinase as controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase.
Data Presentation:
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Control Inhibitor |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Human Colon Cancer Xenograft Model
Based on the potential anti-tumor activity of pyrrolo[2,3-d]pyrimidine derivatives against colon cancer cell lines, a xenograft model using a human colon cancer cell line is recommended.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model.
Experimental Workflow:
Application Notes and Protocols for the Quantification of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolo[2,3-d]pyrimidine. The methods described are based on established analytical techniques for structurally similar compounds, such as tofacitinib and other kinase inhibitors, and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a heterocyclic compound belonging to the 7-deazapurine class of molecules. Derivatives of this scaffold have shown significant potential in medicinal chemistry, particularly as kinase inhibitors. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This note details two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations where high sensitivity is not the primary requirement.
Principle: The compound is separated from potential impurities and excipients on a reverse-phase HPLC column and quantified by its absorbance of ultraviolet light at a specific wavelength.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, and UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 25 minutes |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices such as plasma and tissue samples.
Principle: The analyte is separated by HPLC and then ionized, fragmented, and detected by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Binary pump, autosampler, and column oven |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MRM Transitions | To be determined by direct infusion of the analyte. Expected precursor ion [M+H]⁺. |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte or a structurally similar compound. |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a relevant matrix surrogate to cover the desired concentration range.
Sample Preparation
-
For Bulk Drug/Pharmaceutical Formulation (HPLC-UV):
-
Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient.
-
Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Samples (e.g., Plasma) (LC-MS/MS):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
-
Method Validation
The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below with expected performance characteristics.
Table 1: Summary of Quantitative Data from Method Validation
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Precision (%RSD) | < 2.0% | < 15.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL |
| Specificity | No interference from placebo and known impurities | No interference from matrix components |
| Stability | Stable for 24h at room temp. and 72h at 4°C | Stable through freeze-thaw cycles and long-term storage |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Logical Relationships in Method Development
Caption: Key decision points in analytical method development.
Conclusion
The protocols outlined in this document provide a robust starting point for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the reliability and accuracy of the generated data.
Application Notes and Protocols for the Derivatization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the synthesis of potent kinase inhibitors. The protocols focus on palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C5-position, enabling comprehensive Structure-Activity Relationship (SAR) studies.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its structural similarity to adenine.[1] This allows its derivatives to effectively compete with ATP for the binding site of various kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Strategic modifications of this core structure have led to the development of numerous kinase inhibitors.[1][2]
Strategic Derivatization for SAR Studies
The bromine atom at the C5-position of this compound serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the core scaffold to understand and optimize the interactions with the target kinase. The primary reactions utilized for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
A generalized workflow for these derivatization reactions is depicted below.
Experimental Protocols
The following protocols are generalized procedures adapted from literature for similar substrates and should be optimized for specific coupling partners.[3][4][5] All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Derivatives
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids or esters.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl derivative.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives
This protocol outlines the coupling of this compound with terminal alkynes.[3][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 80 °C for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl derivative.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino Derivatives
This protocol describes the palladium-catalyzed amination of this compound with primary or secondary amines.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-amino derivative.
Structure-Activity Relationship (SAR) Data
The following tables summarize the inhibitory activities of various 5-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against different kinases. This data is compiled from multiple sources and serves as a guide for SAR studies. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.
Table 1: SAR of 5-Aryl-7-alkyl-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | R (at C5-position) | Kinase | IC₅₀ (nM) | Reference |
| 1a | Phenyl | c-Src | >10000 | [10] |
| 1b | 4-Chlorophenyl | c-Src | 500 | [10] |
| 1c | 4-Methoxyphenyl | c-Src | 200 | [10] |
| 1d | 3-Hydroxyphenyl | c-Src | 80 | [10] |
| 2a | Phenyl | EGFR | >1000 | [11] |
| 2b | 3-Bromophenyl | EGFR | 120 | [11] |
| 2c | 4-Chlorophenyl | EGFR | 90 | [11] |
| 3a | 4-Fluorophenyl | PI3Kα | 150 | [12] |
| 3b | 4-(Trifluoromethyl)phenyl | PI3Kα | 113 | [12] |
Table 2: SAR of 5-Alkynyl and 5-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | R (at C5-position) | Kinase | IC₅₀ (µM) | Reference |
| 4a | Phenylethynyl | PfCDPK4 | >10 | [13] |
| 4b | (4-Fluorophenyl)ethynyl | PfCDPK4 | 0.530 | [13] |
| 4c | Cyclopropylethynyl | PfCDPK4 | 0.210 | [13] |
| 5a | Morpholino | JAK1 | >10 | [14] |
| 5b | N-Methylpiperazinyl | JAK1 | 1.2 | [14] |
SAR Insights and Signaling Pathway
The derivatization at the C5-position of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core significantly influences the kinase inhibitory activity.
-
Aryl Substituents (Suzuki Coupling): The nature and substitution pattern of the aryl ring at the C5-position are critical for potency and selectivity. Electron-withdrawing groups (e.g., chloro) and hydrogen bond donors (e.g., hydroxyl) on the phenyl ring can enhance inhibitory activity against kinases like c-Src and EGFR.[10][11] The additional interactions of these substituents with the amino acid residues in the ATP-binding pocket likely contribute to the increased affinity.
-
Alkynyl Substituents (Sonogashira Coupling): The introduction of alkynyl groups provides a rigid linker to probe deeper into the active site. The nature of the group attached to the alkyne can modulate the inhibitory profile. For instance, smaller, more compact groups like cyclopropyl can lead to potent inhibition of certain kinases.[13]
-
Amino Substituents (Buchwald-Hartwig Amination): The installation of various amino groups allows for the exploration of polar and charged interactions within the kinase active site. The basicity and hydrogen bonding capacity of the introduced amine can be tuned to optimize binding.
The general mechanism of action for these compounds as Type I kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Conclusion
The derivatization of this compound at the C5-position is a powerful strategy for the development of novel kinase inhibitors. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide versatile and efficient methods for generating diverse libraries of compounds for SAR studies. The data presented herein highlights the importance of the nature and substitution pattern of the C5-substituent in determining the potency and selectivity of these inhibitors. These protocols and SAR insights provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Guide to Screening Pyrrolo[2,3-d]pyrimidine Libraries for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its resemblance to adenine, the core component of ATP.[1] This structural mimicry makes it an ideal framework for designing potent inhibitors that target the ATP-binding site of various protein kinases.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, pyrrolo[2,3-d]pyrimidine-based compounds, such as the FDA-approved drug Tofacitinib, have emerged as a significant class of targeted therapeutics.[3]
These application notes provide a comprehensive experimental design for the screening and characterization of pyrrolo[2,3-d]pyrimidine libraries to identify and validate novel kinase inhibitors. The workflow encompasses primary biochemical screening, secondary selectivity profiling, and a suite of cellular assays to confirm target engagement and functional effects.
Experimental Design: A Multi-Stage Screening Cascade
The successful identification of potent and selective kinase inhibitors from a compound library requires a systematic, multi-tiered screening approach. This cascade is designed to efficiently triage compounds from a large library down to a small number of validated hits with desirable cellular activity. The workflow begins with a high-throughput primary biochemical screen, followed by secondary assays to determine potency and selectivity, and finally, a series of cell-based assays to assess target engagement, pathway modulation, and anti-proliferative effects.[4]
Data Presentation: Summarizing Screening Results
Quantitative data should be organized into clear tables to facilitate the comparison of compounds and guide structure-activity relationship (SAR) studies.
Table 1: In Vitro Biochemical Inhibition Profile of Lead Compounds This table summarizes the potency of hit compounds against the primary target kinase and key off-target kinases identified during selectivity profiling.
| Compound ID | Target Kinase IC50 (nM) [a] | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| P23P-001 | 5.2 | 850 | >10,000 |
| P23P-002 | 15.8 | 1,200 | >10,000 |
| P23P-003 | 2.1 | 450 | 8,900 |
| Control | 9.7 | 250 | 5,000 |
| [a] IC50 values represent the concentration of inhibitor required for 50% inhibition of enzyme activity. |
Table 2: Cellular Antiproliferative Activity of Lead Compounds This table shows the efficacy of the compounds in inhibiting the growth of cancer cell lines that are dependent on the target kinase.
| Compound ID | Cell Line 1 IC50 (nM) [b] (Target-Driven) | Cell Line 2 IC50 (nM) (Control) |
| P23P-001 | 45 | >10,000 |
| P23P-002 | 150 | >10,000 |
| P23P-003 | 25 | 9,500 |
| Control | 80 | >10,000 |
| [b] IC50 values represent the concentration of inhibitor required for 50% reduction in cell viability after 72 hours. |
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] The luminescent signal is proportional to ADP concentration and inversely proportional to kinase activity.
Materials:
-
Kinase of interest, substrate, and ATP
-
Pyrrolo[2,3-d]pyrimidine compound library (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute the kinase and substrate/ATP mix to their final desired concentrations in the assay buffer.[5]
-
Assay Plate Setup:
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[5]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7]
Materials:
-
Target-driven cancer cell line and a control cell line
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 72 hours at 37°C in a CO2 incubator.[6]
-
Assay Measurement:
-
Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Analysis: Measure luminescence with a plate reader. Plot the data as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for verifying direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]
Materials:
-
Cell line expressing the target kinase
-
PBS, protease inhibitor cocktail
-
Test compound and DMSO (vehicle control)
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen) and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.[9]
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[9][11]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.[9]
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations using a BCA assay.
-
Analyze the amount of soluble target protein at each temperature point by Western blot using a specific primary antibody against the target kinase.[9]
-
-
Data Analysis: Quantify the band intensities. For both vehicle- and compound-treated samples, plot the percentage of soluble protein (normalized to the unheated control) against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[9]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to determine if a kinase inhibitor blocks the signaling pathway downstream of its target by measuring the phosphorylation state of a known substrate.[13][14]
Materials:
-
Cell line and culture reagents
-
Test compound, DMSO, and a relevant growth factor/stimulant (e.g., EGF for EGFR)
-
Cell lysis buffer, SDS-PAGE sample buffer
-
Primary antibodies (total target, phospho-target, total substrate, phospho-substrate)
-
HRP-conjugated secondary antibodies
-
PVDF membrane and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow until they reach ~80% confluency. Serum-starve the cells if necessary. Pre-treat with the test compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10 minutes) to activate the signaling pathway.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[15]
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
Data Analysis: Analyze the band intensities. A decrease in the phospho-substrate signal in compound-treated cells compared to the stimulated control indicates successful inhibition of the signaling pathway. The membrane can be stripped and re-probed for total substrate and loading controls to ensure equal protein loading.
Signaling Pathway Visualization
Understanding the target's role in cellular signaling is crucial for interpreting experimental results. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine inhibitors.[17]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Measuring the IC50 of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently associated with potent inhibitory activity against various protein kinases.[1][2][3] Compounds with this core have been investigated as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, targeting kinases such as Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[1][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a crucial step in characterizing its potency and potential as a therapeutic agent. The following protocols describe both a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess its effect in a cellular context.
Data Presentation
Quantitative data from IC50 determination experiments should be summarized for clear comparison. The following table provides a template for presenting the results.
| Assay Type | Target/Cell Line | IC50 (nM) | Hill Slope | R² |
| Biochemical | Recombinant Human JAK2 | e.g., 50 | e.g., -1.1 | e.g., 0.99 |
| Cell-Based | HEL (JAK2 V617F mutant) | e.g., 250 | e.g., -1.0 | e.g., 0.98 |
| Cell-Based | K562 (BCR-ABL positive) | e.g., >10,000 | N/A | N/A |
Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[5] Dysregulation of this pathway is a hallmark of various diseases. The diagram below illustrates the canonical JAK-STAT signaling pathway, a likely target for pyrrolo[2,3-d]pyrimidine-based inhibitors.
Experimental Protocols
Biochemical IC50 Determination using a Recombinant Kinase Assay
This protocol describes a cell-free assay to measure the direct inhibition of a recombinant kinase (e.g., JAK2) by this compound.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
This compound
-
DMSO
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of recombinant JAK2 enzyme and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data with the positive control (DMSO-treated, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).[5][6]
-
Cell-Based IC50 Determination using an Anti-Proliferative Assay (MTT Assay)
This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on a specific kinase pathway (e.g., HEL cells with a JAK2 V617F mutation).
Materials:
-
Human Erythroleukemia (HEL) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed HEL cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described in the biochemical assay protocol.[5]
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Information
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1337532-51-0[1][2] |
| Molecular Formula | C₇H₇BrN₄[1][2] |
| Molecular Weight | 227.06 g/mol [1][3] |
| Appearance | White to off-white solid |
| Melting Point | 196-198 °C[3] |
| Purity | Typically ≥97%[2] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as hazardous.[1] All personnel must be aware of the potential risks and trained in appropriate handling procedures.
-
GHS Hazard Statements:
2.2 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
2.3 Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a chemical fume hood to minimize exposure.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is essential to maintain the stability and integrity of the compound.
| Storage Condition | Recommendation |
| Temperature | Room temperature.[2] |
| Atmosphere | Store in a dry, well-ventilated place. |
| Container | Keep container tightly closed. |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols
4.1 Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 227.06 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 227.06 g/mol * (1000 mg / 1 g) = 2.27 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of the compound.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37 °C water bath) or sonication may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note on Solubility: While specific quantitative solubility data is limited, pyrrolo[2,3-d]pyrimidine derivatives are generally soluble in organic solvents such as DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO before further dilution.
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for troubleshooting common dissolution problems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Question: I am experiencing a low yield during the bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to produce the 5-bromo derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the bromination of the pyrrolo[2,3-d]pyrimidine core are a common issue. Several factors can contribute to this problem:
-
Over-bromination: The pyrrole ring is electron-rich and susceptible to di- or poly-bromination, leading to the formation of undesired byproducts.
-
Decomposition of Starting Material: The starting material or the product may be sensitive to the reaction conditions, leading to degradation.
-
Suboptimal Reagent Choice: The choice of brominating agent and solvent can significantly impact the reaction's selectivity and efficiency.
-
Inefficient Purification: Loss of product during workup and purification can contribute to a lower isolated yield.
Troubleshooting Steps & Optimization Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent and minimize over-bromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and reduce the formation of side products.
-
Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction.
-
Purification Method: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective in separating the desired product from impurities. Recrystallization can also be a viable purification technique.
-
Issue 2: Incomplete Amination of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Question: The amination of my 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is sluggish and does not go to completion. How can I drive the reaction forward?
-
Answer: Incomplete amination can be due to several factors, including the reactivity of the starting material, the choice of ammonia source, and the reaction conditions.
Troubleshooting Steps & Optimization Strategies:
-
Ammonia Source: The choice of ammonia source is critical. While aqueous or methanolic ammonia can be used, anhydrous ammonia in a sealed tube or the use of ammonium hydroxide under pressure can increase the concentration of the nucleophile and drive the reaction to completion.
-
Temperature and Pressure: This reaction often requires elevated temperatures (e.g., 100-150 °C) and, consequently, a sealed reaction vessel to maintain the pressure of ammonia. Microwave-assisted synthesis can also be a highly effective method to accelerate the reaction.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or N,N-Dimethylformamide (DMF) can be suitable for this reaction.
-
Catalysis: While often not necessary for the amination of activated chloropyrimidines, in difficult cases, the use of a palladium catalyst with a suitable ligand (Buchwald-Hartwig amination) could be explored, although this adds complexity and cost.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or LC-MS until the starting material is consumed.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain a pure sample of this compound. What are the common impurities and effective purification methods?
-
Answer: Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.
Common Impurities:
-
Unreacted Starting Material: 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Dehalogenated Product: 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (if debromination occurs).
-
Isomers or Byproducts from Bromination: If the initial bromination was not perfectly regioselective.
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient of methanol in dichloromethane or ethyl acetate in hexane can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective method for removing impurities and obtaining a crystalline product.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less practical for large-scale synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process:
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This is a key intermediate that can be synthesized from commercially available starting materials.
-
Methylation: The N7 position of the pyrrole ring is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Bromination: The 7-methylated intermediate is then brominated at the C5 position, usually with N-Bromosuccinimide (NBS).
-
Amination: The final step is the nucleophilic aromatic substitution of the chloro group at the C4 position with an amino group, typically using a source of ammonia.
Q2: What are the key reaction parameters to control for improving the overall yield?
A2: To maximize the overall yield, it is crucial to optimize each step of the synthesis. Key parameters include:
-
Temperature: Controlling the temperature is vital, especially during the exothermic bromination and the high-temperature amination steps.
-
Reaction Time: Monitoring the reaction progress is essential to avoid the formation of byproducts due to over-reaction.
-
Purity of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step can significantly improve the final yield and simplify purification.
-
Atmosphere: Some steps, particularly those involving organometallic reagents or catalysts (if used), may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: Are there any known side reactions to be aware of during this synthesis?
A3: Yes, several side reactions can occur:
-
In the bromination step: Over-bromination at other positions on the pyrrole or pyrimidine ring.
-
In the amination step: Hydrolysis of the chloro group to a hydroxyl group if water is present, or reaction with the solvent if it is nucleophilic. Debromination can also occur under certain reductive conditions.
Data Presentation
The following tables summarize typical reaction conditions for key steps in the synthesis. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.
Table 1: Bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl Chloride
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) | Chloroform (CHCl₃) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Equivalents of NBS | 1.05 - 1.1 | 1.1 |
| Reaction Time | 2 - 4 hours | 3 hours |
| Typical Yield | Moderate to Good | Moderate to Good |
Table 2: Amination of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Ammonia Source | NH₃ in Methanol (sealed tube) | Ammonium Hydroxide (autoclave) |
| Solvent | Methanol | Water/Dioxane |
| Temperature | 120 - 140 °C | 150 °C |
| Reaction Time | 12 - 24 hours | 18 hours |
| Typical Yield | Good | Good |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Bromination)
-
Dissolve 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.
Protocol 2: Synthesis of this compound (Amination)
-
Place 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a solution of ammonia in methanol (e.g., 7 N) in a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the final product.
Visualizations
troubleshooting kinase assay variability with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance for researchers using 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in kinase assays. The information is presented in a question-and-answer format to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a small molecule belonging to the pyrrolo[2,3-d]pyrimidine class.[1] This scaffold is a core component of many known kinase inhibitors that target the ATP-binding site of kinases.[2][3] Therefore, it is highly probable that this compound functions as an ATP-competitive inhibitor. Compounds with this core structure have been developed to target a wide range of kinases involved in cellular signaling, including those related to cancer cell proliferation and survival.[4][5][6]
Q2: What are the primary sources of variability and poor reproducibility in my kinase assays?
Variability in kinase inhibition assays is a common issue that can originate from multiple factors. Key areas to investigate include:
-
Reagent Quality and Handling: The purity and activity of the kinase enzyme are critical.[7] Contaminating kinases or lot-to-lot variation can lead to inconsistent results. Reagents may also degrade due to improper storage or repeated freeze-thaw cycles.[8]
-
Assay Conditions: Enzyme activity is highly sensitive to fluctuations in temperature and incubation times.[8] Sub-optimal concentrations of the kinase, its substrate, or ATP can also introduce variability.[9]
-
Liquid Handling: Inaccurate or inconsistent pipetting, especially in low-volume assays, can cause significant errors.[8]
-
Compound-Specific Issues: The test compound may interfere with the assay readout. This can include autofluorescence, light scattering, or direct inhibition of a reporter enzyme (e.g., luciferase) in luminescence-based assays.[10][11] Poor solubility or stability of the compound in the assay buffer can also lead to inaccurate concentration and variable results.[8]
-
Plate Effects: Evaporation from wells on the outer edges of a microplate (the "edge effect") can concentrate reagents and alter reaction kinetics.[8][9]
Q3: My IC50 value for this compound is inconsistent between experiments. What could be the cause?
Fluctuating IC50 values are a frequent challenge.[8] Besides the general sources of variability mentioned in Q2, specific factors affecting IC50 determination include:
-
ATP Concentration: For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Using ATP concentrations that are not consistent across experiments will lead to IC50 shifts.[12]
-
Enzyme Activity: Variations in the specific activity of the kinase between batches or due to storage conditions will alter the inhibition curve.[8] It is crucial to use a consistent source and concentration of a highly purified, active kinase.[7][8]
-
Compound Solubility: If the compound precipitates in the assay buffer, its effective concentration will be lower than expected, leading to inaccurate IC50 values. Always check for solubility issues.[8]
-
Data Analysis: Ensure that the data is being fit to an appropriate sigmoidal dose-response curve and that the top and bottom plateaus of the curve are well-defined.
Q4: I am observing a high background signal in my assay. How can I troubleshoot this?
A high background signal can mask the true kinase activity and reduce the assay's sensitivity.[9]
-
Check Reagents for Contamination: Buffers, ATP stocks, or even the enzyme preparation may have kinase or ATPase contaminants. Use fresh, high-purity reagents and filter-sterilize buffers.[9]
-
Optimize Reagent Concentrations: Titrate the concentrations of your detection reagents and ATP. Excessively high concentrations can lead to non-specific signal generation.[9]
-
Compound Interference: The test compound itself may be fluorescent or interfere with the detection chemistry.[10] Run a control well containing the compound and all assay components except the kinase enzyme to check for interference.[8]
-
Optimize Plate Reader Settings: An excessively high gain setting on the plate reader can amplify background noise. Optimize this setting using control wells.[8]
Q5: My assay signal is weak or absent. What are the potential causes?
A weak or non-existent signal suggests a problem with one or more essential components of the kinase reaction.[9]
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Verify enzyme activity with a potent, known control inhibitor.
-
Incorrect Reagents: Confirm that the correct substrate and buffer components (e.g., MgCl2) are being used and are at the proper concentrations. A kinase reaction requires the kinase, a substrate, ATP, and a metal ion cofactor.[13]
-
Sub-optimal Reaction Time: The incubation time may be too short for a detectable amount of product to be formed. Perform a time-course experiment to determine the linear range of the reaction.[9]
-
Inhibitory Contaminants: Ensure there is no cross-contamination from other experiments or inhibitory substances in your reagents or water.[9]
Data Presentation
The inhibitory activity of a compound is typically evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
Table 1: Illustrative Inhibitory Activity of Compound "5-B-7-M-P" against a Kinase Panel Data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Target | 5-B-7-M-P IC50 (nM) | Staurosporine IC50 (nM) | Assay Type |
| Kinase A (Target) | 12 | 6 | Luminescence |
| Kinase B (Off-Target) | 350 | 11 | Luminescence |
| Kinase C (Off-Target) | >10,000 | 25 | Luminescence |
| Kinase D (Off-Target) | 980 | 18 | Luminescence |
Experimental Protocols
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]
1. Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
ATP
-
This compound (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capability
2. Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[14]
-
Prepare a "no inhibitor" control using only DMSO.
3. Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested.
-
Incubate the plate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.[14]
4. ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[14]
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: A troubleshooting decision tree for kinase assay variability.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The mechanism of an ATP-competitive kinase inhibitor.
References
- 1. Page loading... [guidechem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound X)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a novel kinase inhibitor. Given the nature of small molecule inhibitors, off-target effects can be a source of unexpected results. This guide will help you navigate and troubleshoot potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a different cellular phenotype than expected after treatment with Compound X. What could be the cause?
A1: Unexpected cellular phenotypes are common when working with new inhibitors and can arise from several factors. These may include off-target effects, the specific genetic context of your cell line, or experimental variability. It is essential to first verify engagement with the primary target and then assess the inhibitor's broader selectivity profile.[1]
Q2: I am not observing the expected level of inhibition of my target kinase pathway. How can I troubleshoot this?
A2: A lack of expected activity can stem from multiple issues. First, confirm the potency, integrity, and stability of your Compound X stock solution using analytical methods like HPLC-MS.[1] Small molecules can degrade over time. Second, ensure that the target kinase is a primary driver of the signaling pathway in your specific cell model.[1] Different cell lines can have varying dependencies on specific kinases. Finally, review your experimental conditions, such as ATP concentration in biochemical assays, as this can affect the IC50 of ATP-competitive inhibitors.[2]
Q3: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What does this suggest?
A3: High toxicity can indicate off-target effects, where the compound is inhibiting kinases essential for cell survival. It is crucial to determine the therapeutic window of your compound. We recommend performing a dose-response curve to determine the IC50 for your target and a cell viability assay to determine the CC50 (cytotoxic concentration 50%). A significant overlap between these two values suggests that the observed toxicity might be linked to off-target activities.
Q4: How can I identify the potential off-target kinases of Compound X?
A4: Identifying off-target interactions is critical for data interpretation.[1] A common and effective method is to perform a comprehensive kinase panel screening, where the activity of Compound X is tested against a large number of purified kinases. Several contract research organizations (CROs) offer these services. Additionally, computational methods can predict potential off-target interactions based on the chemical structure of the compound.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions of Compound X for each experiment from a recently verified stock.[1] |
| Variable ATP Concentration | Maintain a consistent ATP concentration across all biochemical assays, as IC50 values of ATP-competitive inhibitors are sensitive to this.[2] |
| Inconsistent Reaction Time | Ensure the kinase reaction is in the linear range by performing a time-course experiment to determine the optimal reaction time.[2] |
| Variable Enzyme Concentration | Use a consistent concentration of the kinase that results in a robust signal without rapid substrate depletion.[2] |
Problem 2: Discrepancy between biochemical and cellular assay results.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Consider performing a cellular thermal shift assay (CETSA) to verify target engagement in a cellular context. |
| Efflux by Cellular Pumps | Compound X might be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Compound Metabolism | The compound may be rapidly metabolized within the cell. LC-MS/MS analysis of cell lysates can be used to assess the stability of the compound over time. |
| Off-target effects in cells | Cellular signaling is complex. Off-target effects could be masking the intended phenotype. Perform a phosphoproteomics study to get a global view of signaling changes upon treatment. |
Experimental Protocols
Protocol 1: Western Blot for Target Kinase Pathway Inhibition
This protocol assesses the inhibition of a downstream target of your primary kinase.
-
Cell Treatment : Treat cells with varying concentrations of Compound X and a vehicle control (e.g., DMSO) for an appropriate duration (e.g., 2-24 hours).
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with a primary antibody against the phosphorylated form of the downstream target. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody for the total protein of the downstream target or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]
Protocol 2: Cell Viability Assay (e.g., using MTT)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of Compound X and a vehicle control.
-
Incubation : Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the CC50.
Visualizations
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Caption: The inhibitory action of Compound X on its intended target and a potential off-target.
References
Technical Support Center: Optimizing In Vivo Studies of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and administration of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound and how do they impact in vivo studies?
A1: Based on its chemical structure, a substituted pyrrolopyrimidine, it is anticipated that this compound will have low aqueous solubility and high lipophilicity. These properties present significant challenges for in vivo administration, potentially leading to poor absorption, low bioavailability, and variability in experimental results. Formulation strategies are critical to overcome these limitations.
Q2: Which administration routes are most suitable for this compound?
A2: The optimal administration route will depend on the experimental goals.
-
Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability, making it ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. However, the compound's low aqueous solubility can make developing a suitable IV formulation challenging.
-
Oral (PO): A common route for evaluating potential therapeutic efficacy. However, poor solubility and potential first-pass metabolism can significantly reduce oral bioavailability.[1] Formulation optimization is crucial for achieving adequate exposure.
-
Intraperitoneal (IP): Often used in preclinical models to achieve systemic exposure while avoiding some of the challenges of oral administration. However, it can still be affected by solubility and may cause local irritation.
Q3: How can I improve the solubility of this compound for in vivo dosing?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent with an aqueous vehicle can increase solubility. Common co-solvents include DMSO, PEG400, and ethanol. It is crucial to conduct pilot toxicity studies on the vehicle alone.[2]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance solubility and absorption.
-
Complexation: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of dosing solution | - Low aqueous solubility of the compound.- Incompatible vehicle components.- Temperature changes. | - Increase the proportion of organic co-solvent.- Add a surfactant to the formulation.- Prepare the formulation fresh before each use.- Gently warm the formulation (if compound is heat-stable). |
| High variability in plasma concentrations | - Inconsistent dosing technique.- Poor and variable oral absorption.- Formulation instability. | - Ensure consistent administration technique (e.g., gavage volume, speed).- Optimize the oral formulation to improve solubility and dissolution.- Evaluate a different administration route (e.g., IP or IV).- Analyze formulation for stability over the dosing period. |
| Low or no detectable plasma exposure after oral dosing | - Poor aqueous solubility limiting dissolution.- High first-pass metabolism in the gut wall and liver.- Efflux by transporters like P-glycoprotein. | - Employ advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).- Consider co-administration with a CYP3A4 inhibitor (in exploratory studies) to assess the impact of metabolism.[4]- Conduct in vitro permeability assays (e.g., Caco-2) to investigate efflux. |
| Adverse events in treated animals (e.g., weight loss, lethargy) | - On-target or off-target toxicity of the compound.- Toxicity of the dosing vehicle. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle toxicity.[2]- Reduce the concentration of organic co-solvents or try an alternative vehicle. |
Experimental Protocols
Protocol 1: Basic Formulation Development for Oral Administration
-
Solubility Screening:
-
Assess the solubility of this compound in a panel of common GRAS (Generally Recognized As Safe) excipients and vehicles (e.g., PEG400, Propylene glycol, Tween® 80, Solutol® HS 15).
-
-
Vehicle Selection:
-
Based on solubility data, select a primary vehicle or a combination of vehicles. A common starting point for poorly soluble compounds is a vehicle containing a co-solvent and a surfactant.
-
-
Formulation Preparation:
-
Accurately weigh the compound.
-
Add the organic co-solvent (e.g., PEG400) and vortex until the compound is fully dissolved.
-
If using a surfactant, add it to the mixture.
-
Slowly add the aqueous component (e.g., saline or water) dropwise while vortexing to avoid precipitation.
-
-
Visual Inspection:
-
Inspect the final formulation for clarity and absence of precipitates.
-
Table 1: Example Vehicle Compositions for In Vivo Studies
| Vehicle Composition | Administration Route | Notes |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Common for initial screening. DMSO concentration should be minimized due to potential toxicity.[2] |
| 0.5% Methylcellulose, 0.2% Tween® 80 in Water | PO | A simple suspension for compounds with very low solubility. Particle size can affect absorption. |
| 20% Solutol® HS 15 in Water | IV, PO | Can be a good option for IV formulations of poorly soluble compounds. |
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of brominated heterocyclic compounds?
A1: Impurities can arise from several sources, including the starting materials, side reactions, and degradation of the product. Common impurities include:
-
Over-brominated byproducts: The introduction of more than one bromine atom onto the heterocyclic ring is a frequent issue, especially with highly activated systems.[1]
-
Isomeric byproducts: Bromination can sometimes occur at different positions on the heterocyclic ring, leading to a mixture of isomers that can be difficult to separate.[1]
-
Unreacted starting materials: Incomplete reactions can leave starting materials that may have similar polarities to the desired product, complicating purification.[2]
-
Dehalogenated byproducts: The bromine atom can be replaced by a hydrogen atom, a process known as dehalogenation or hydrodehalogenation, which can be catalyzed by certain reagents or conditions.[1][3]
-
Solvent and reagent residues: Residual solvents, catalysts (e.g., palladium), and brominating agents (e.g., N-Bromosuccinimide) can contaminate the final product.[1][4]
Q2: My brominated heterocyclic compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?
A2: Degradation on silica gel is a common issue for sensitive compounds. The acidic nature of standard silica gel can promote decomposition or dehalogenation.[4]
Troubleshooting Strategies:
-
Use a less acidic stationary phase: Consider using neutral alumina as an alternative to silica gel.[4]
-
Neutralize the silica gel: Pre-eluting the silica gel column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, can help neutralize the acidic sites.[2][4]
-
Minimize contact time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.
-
Alternative purification methods: If the compound is highly sensitive, consider other purification techniques like recrystallization or preparative thin-layer chromatography (TLC).[2][5]
Q3: I am struggling to separate my desired brominated product from the unreacted starting material by flash chromatography, as they have very similar Rf values. What can I do?
A3: Co-elution of compounds with similar polarities is a frequent challenge in chromatography.
Troubleshooting Strategies:
-
Optimize the solvent system: Experiment with different solvent systems to maximize the difference in Rf values. Trying various combinations of solvents like methanol/DCM, ether/hexane, or acetone/chloroform can be effective.[2]
-
Utilize acid/base properties: If your heterocyclic compound has a basic nitrogen atom, adding a small amount of acetic acid to the eluent can protonate the nitrogen, making the compound more polar and causing it to interact more strongly with the silica gel, thus slowing its elution. Conversely, for acidic compounds, adding a small amount of triethylamine can have a similar effect.[2]
-
Lower the Rf value: Aim for an Rf value of 0.1 or even lower for the desired compound. While this will require more solvent, it can significantly improve separation.[2]
-
Increase column size: Using a larger column can improve separation by providing more surface area for interaction.[2]
-
Recrystallization: If chromatography fails, recrystallization can be an excellent alternative, as it relies on differences in solubility rather than polarity.[2][5]
Troubleshooting Guides
Guide 1: Low Yield After Purification
Low recovery of the desired brominated heterocyclic compound after purification can be frustrating. This guide helps to identify and address potential causes.
| Symptom | Possible Cause | Suggested Solution |
| Significant product loss during aqueous work-up | Product has some water solubility. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. |
| Product "oils out" during recrystallization | The solvent is not ideal, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble. Ensure the compound is fully dissolved at the boiling point of the solvent. Try a different recrystallization solvent. |
| No crystal formation upon cooling during recrystallization | The solution is not saturated enough (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
| Product appears to decompose on the column | The compound is sensitive to the stationary phase (e.g., acidic silica gel). | Use a deactivated stationary phase like neutral alumina or neutralized silica gel.[4] Minimize the time the compound spends on the column. |
| Significant loss of material during chromatography | The compound is strongly adsorbed to the stationary phase. | Add a more polar solvent to the eluent system to help elute the compound. For basic compounds, adding a small amount of a base like triethylamine to the eluent can help.[2] |
Guide 2: Presence of Impurities in the Final Product
Even after purification, lingering impurities can affect the quality and downstream applications of your compound.
| Impurity Type | Identification Method | Troubleshooting Steps |
| Over-brominated byproduct | Mass Spectrometry (peak corresponding to the addition of a second bromine atom) | 1. Control Stoichiometry: Use no more than one equivalent of the brominating agent.[1] 2. Slow Addition: Add the brominating agent dropwise to avoid localized high concentrations.[1] 3. Monitor the Reaction: Use TLC or HPLC to stop the reaction once the starting material is consumed.[1] |
| Dehalogenated byproduct | Mass Spectrometry (peak corresponding to the loss of a bromine atom and gain of a hydrogen atom) | 1. Avoid Harsh Bases: Certain strong bases can promote dehalogenation.[1] 2. Catalyst Choice: Be mindful that some palladium catalysts can cause dehalogenation.[1] 3. Optimize Hydrogenation Conditions: If performing a reduction, carefully select the catalyst and conditions to avoid reductive dehalogenation of the aryl bromide.[6] |
| Unreacted starting material | NMR, TLC, or HPLC | 1. Drive the reaction to completion: Increase reaction time or temperature if the product is stable under those conditions. 2. Optimize chromatography: See FAQ Q3 for tips on separating compounds with similar Rf values.[2] |
Quantitative Data Summary
The following table summarizes typical solvent systems used in the purification of brominated heterocyclic compounds by column chromatography. The choice of eluent is crucial for achieving good separation.
| Compound Class | Stationary Phase | Eluent System (v/v) | Observation | Reference |
| Pyrimidine derivative | Silica gel | Methanol:Dichloromethane (1:99) | Effective for polar heterocyclic systems. | [4] |
| Aromatic heterocyclic bromide | Silica gel | Hexane:Ethyl acetate (1:2) | Initial system showed co-elution of product and starting material. | [2] |
| 3-Phenylindole | Silica gel | Not specified, but purified by flash column chromatography. | Standard purification for Suzuki coupling products. | |
| 5-Styrylquinoline | Silica gel | Not specified, but purified by column chromatography. | Standard purification for Heck coupling products. |
Key Experimental Protocols
Protocol 1: Column Chromatography with Neutralized Silica Gel
This protocol is useful for acid-sensitive brominated heterocyclic compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Neutralization (Optional but Recommended): To the slurry, add 0.1-1% triethylamine (or another suitable non-nucleophilic base) relative to the solvent volume. Stir for 15-30 minutes.
-
Column Packing: Pack the column with the neutralized silica gel slurry.
-
Equilibration: Run several column volumes of the initial eluent (containing the base) through the column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent system and gradually increase the polarity to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5][7]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Test small amounts of the compound in various solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[5] Add more solvent in small portions only if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of brominated heterocyclic compounds.
Caption: Troubleshooting logic for challenging chromatographic separations.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. vernier.com [vernier.com]
Technical Support Center: Stability of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a white solid compound widely used in pharmaceutical research, particularly for its potential anti-cancer properties.[1] It belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds.[2]
| Property | Value |
| CAS Number | 1337532-51-0 |
| Molecular Formula | C₇H₇BrN₄ |
| Molecular Weight | 227.06 g/mol |
| Melting Point | 196-198 °C |
| Storage Conditions | Room temperature |
Q2: In which solvents is this compound typically soluble?
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's amine and pyrimidine ring functionalities suggest that its stability could be pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or visible light may cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents could lead to degradation of the molecule.
Q4: How can I assess the stability of this compound in my experimental solution?
A forced degradation study is the recommended approach to rapidly assess the stability of the compound under various stress conditions. This involves exposing the compound in solution to acid, base, heat, light, and oxidative stress, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Troubleshooting Inconsistent Experimental Results
| Symptom | Possible Cause | Recommended Action |
| Loss of biological activity over time | Chemical degradation of the compound in your stock or working solution. | 1. Prepare fresh solutions for each experiment. 2. Perform a preliminary stability check of your solution under your experimental conditions. 3. Analyze an aliquot of your solution by HPLC to check for the appearance of degradation products. |
| Precipitate forms in the solution upon storage | Poor solubility or compound degradation leading to an insoluble product. | 1. Gently warm and vortex the solution to attempt redissolution. 2. If precipitation persists, filter the solution before use and consider preparing a fresh, more dilute solution. 3. Evaluate the use of a different solvent system. |
| Color change in the solution | This may indicate oxidation or another form of chemical degradation. | 1. Discard the solution. 2. Prepare a fresh solution and consider storing it under an inert gas (e.g., argon) if the compound is suspected to be oxygen-sensitive. |
Troubleshooting HPLC Analysis
| Symptom | Possible Cause | Recommended Action |
| No peak or very small peak for the compound | Compound has degraded; Improper sample preparation or injection volume. | 1. Confirm that the HPLC method is appropriate for the compound. 2. Prepare and inject a fresh, known concentration of the compound to verify system performance. 3. Review sample preparation and injection procedures. |
| Multiple, unexpected peaks appear | Compound degradation; Contamination of the sample or mobile phase. | 1. Compare the chromatogram to a reference standard of the pure compound. 2. If new peaks are present, this indicates degradation. 3. If the reference standard also shows multiple peaks, check the purity of the standard and the cleanliness of the HPLC system. |
| Peak fronting or tailing | Column overload; Inappropriate mobile phase. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase composition (e.g., pH, solvent ratio). 3. Ensure the sample solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine suitable solvents for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, Water, Acetonitrile)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the first solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another measured volume of the solvent and repeat vortexing.
-
Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.
-
Record the approximate solubility in mg/mL.
-
Repeat for each solvent to be tested.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in DMSO)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Water bath or incubator
-
Photostability chamber
-
HPLC system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method Development (Example)
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Example HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.
Data Presentation
Table 1: Example Stability Data from Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 60.5 | 3 |
| 3% H₂O₂, RT | 24 | 92.1 | 1 |
| Heat (60°C) | 24 | 98.5 | 0 |
| Light | 24 | 95.3 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: A logical troubleshooting guide for common HPLC issues.
References
minimizing cytotoxicity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. What are the potential reasons for this?
A1: Cytotoxicity in normal cells can stem from several factors. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, this compound likely functions as a kinase inhibitor.[1] While often designed to target kinases dysregulated in cancer, off-target inhibition of kinases essential for normal cell survival and proliferation can lead to toxicity.[2] The GHS classification for this compound includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, indicating a general cytotoxic potential.[3] The specific kinase inhibitory profile and potential off-target effects in your particular normal cell line may contribute to the observed toxicity.
Q2: What is the known selectivity of this compound for cancer cells versus normal cells?
A2: There is limited publicly available data specifically detailing the cytotoxicity of this compound on a wide range of normal cell lines. However, studies on other substituted pyrrolo[2,3-d]pyrimidine derivatives have shown that selectivity is highly dependent on the specific substitutions on the core scaffold. For example, certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives have demonstrated favorable selectivity for colon cancer cells over normal human embryonic kidney (HEK-293) cells.[4] Another study reported a pyrrolo[2,3-d]pyrimidine derivative with up to 493-fold increased efficacy against cancer cells harboring an EGFR activating mutation compared to normal human bronchial epithelial (HBE) cells.[5] This suggests that while the pyrrolo[2,3-d]pyrimidine scaffold can be engineered for selectivity, the specific toxicological profile of this compound on normal cells requires empirical determination.
Q3: What are some general strategies to reduce the cytotoxicity of our compound in normal cells?
A3: Several strategies can be employed to mitigate cytotoxicity in normal cells:
-
Dose Optimization: The most straightforward approach is to perform a dose-response study to determine the lowest effective concentration that maintains the desired activity in your model system while minimizing toxicity to normal cells.
-
Formulation Strategies: Modifying the formulation of the compound can alter its pharmacokinetic and pharmacodynamic properties.[6] This can include using nanoparticle-based delivery systems, liposomes, or conjugation to targeting moieties to enhance delivery to the target cells and reduce systemic exposure.
-
Targeted Drug Delivery: If a specific cell surface receptor is overexpressed on your target cancer cells, conjugating the compound to a ligand for that receptor can increase its local concentration at the desired site of action and reduce its effect on normal cells.
-
Structural Modification (Lead Optimization): If significant toxicity is observed early in development, medicinal chemistry efforts can be directed towards synthesizing analogs of the compound. Structure-activity relationship (SAR) studies on related pyrrolo[2,3-d]pyrimidines have shown that modifications to the substituents can significantly impact selectivity and reduce off-target effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background cytotoxicity in vehicle-treated normal cells. | The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the tolerated level for your specific cell line (typically <0.5% for DMSO). Run a solvent toxicity control. |
| Compound precipitates in the culture medium. | The compound has low aqueous solubility at the tested concentration. | Test a lower concentration range. Consider using a different solvent or a formulation strategy to improve solubility. |
| Cytotoxicity is observed at concentrations where no target engagement is expected. | The compound may have off-target effects unrelated to its primary mechanism of action. | Perform a broader kinase panel screening to identify potential off-target kinases. Use a structurally related but inactive control compound to assess non-specific toxicity. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, passage number, or seeding density. | Standardize cell culture conditions, including using cells within a specific passage number range and ensuring consistent seeding density. |
Quantitative Data on Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 | HEK-293 | 195 ± 0.07 | ~42.9 | [4] |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 | HEK-293 | >200 | >49.9 | [4] |
| 12i | HCC827 (NSCLC) | - | HBE | - | ~493-fold higher efficacy in cancer cells | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (positive control for maximum LDH release)
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the compound or vehicle control as described in the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer.
-
Incubate for the desired treatment duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Workflow for assessing and minimizing cytotoxicity.
Caption: Hypothetical signaling pathways affected by the compound.
References
- 1. Page loading... [guidechem.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7BrN4 | CID 66560938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with reagent impurities in 7-deazapurine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding reagent impurities and common issues encountered during the synthesis of 7-deazapurine and its derivatives.
Frequently Asked Questions (FAQs)
FAQ 1: Starting Material Purity and Its Impact
Question: My synthesis of a 7-deazapurine precursor using a substituted pyrimidine is resulting in low yields and unexpected byproducts. How critical is the purity of my starting pyrimidine reagent?
Answer: The purity of your starting materials, such as 4-amino-6-chloropyrimidine or 2-amino-4,6-dichloropyrimidine, is critical. Impurities can lead to significant reductions in yield and the formation of difficult-to-remove side products.
-
Unreacted Precursors: Synthesis routes for chloropyrimidines can be complex, sometimes resulting in residual reactants or intermediates in the final product.[1][2] For instance, in the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, unreacted 2-amino-4,6-dichloropyrimidine can remain, necessitating costly purification steps like recrystallization or distillation.[2]
-
Isomeric Impurities: During the synthesis of precursors, isomers can form. For example, enzymatic glycosylation of 8-aza-7-deazapurine analogs can result in various N-glycosylated isomers (e.g., N8 and N9), which can be difficult to separate.[3][4]
-
Degradation Products: Substituted pyrimidines can be sensitive to light, heat, and alkaline conditions, potentially leading to degradation.[5]
-
Residual Solvents & Water: The presence of water or other residual solvents from the synthesis of the starting material can interfere with subsequent reactions, especially those using moisture-sensitive reagents or catalysts.[6][7] The viscosity of the solvent mixture can be affected by water content, which in turn impacts diffusion rates.[8]
To mitigate these issues, it is essential to analyze the purity of your starting materials using techniques like HPLC, LC/MS, or NMR before use.[9][10]
FAQ 2: Low Yields and Side Products in Cyclization Steps
Question: I am performing a thermal cyclization of an azide intermediate to form the 7-deazapurine core, but the yield is very low (<15%), and I recover a lot of starting material or see decomposition. What is happening?
Answer: Low yields in thermal cyclization steps for forming fused heterocyclic systems like 7-deazapurines are a common problem. This is often due to a combination of high activation energy for the desired reaction and competing decomposition pathways at the required high temperatures.
For example, in the synthesis of a quinolino-fused 7-deazapurine, thermal cyclization of the azide intermediate 9 at 170 °C for 10 minutes yielded only 8% of the desired product 10, with 59% of the starting material recovered.[11] Extending the reaction time to 30 minutes only marginally increased the yield to 11% while reducing the recovered starting material to 21%, suggesting that the azide was decomposing into unidentified side products at this temperature.[11][12]
Troubleshooting Strategies:
-
Reaction Optimization: Carefully screen reaction time and temperature. A shorter reaction time might be preferable to minimize decomposition, even if it means lower conversion.
-
Alternative Cyclization Methods: If thermal methods are inefficient, consider alternative strategies such as:
-
Photochemical Cyclization: UV light, sometimes with a photosensitizer, can promote cyclization at lower temperatures, potentially avoiding thermal decomposition.[11][13]
-
Metal-Catalyzed Cyclization: Various transition metal catalysts (e.g., rhodium catalysts) can be screened to find a more efficient catalytic cycle that proceeds under milder conditions.[11][13]
-
The choice of method can dramatically impact the yield. For instance, photocyclization in THF with pyrene as a sensitizer improved the yield of product 10 to 26%.[11]
Troubleshooting Guides
Guide 1: Low Yield and Multiple Spots on TLC
You've run your reaction to synthesize a 7-deazapurine derivative, and the TLC plate shows a faint spot for your product, a strong spot for the starting material, and several unidentified spots.
This workflow helps diagnose the potential cause.
Data Presentation
Table 1: Effect of Reaction Time on Thermal Cyclization Yield
This table summarizes the results from a thermal cyclization of an azide intermediate at 170 °C, illustrating the trade-off between reaction time, product yield, and starting material recovery/decomposition.[11][12]
| Reaction Time (minutes) | Product Yield (%) | Recovered Starting Material (%) | Inferred Decomposition/Side Products (%) |
| 10 | 8 | 59 | 33 |
| 30 | 11 | 21 | 68 |
Data inferred from reported yields and recovered starting material.
Experimental Protocols
Protocol 1: Purity Analysis of 4-Amino-6-chloropyrimidine by HPLC
This protocol outlines a general method for determining the purity of a key starting material. The method should be validated for specific impurities.[10]
Objective: To quantify the purity of 4-amino-6-chloropyrimidine and detect any related impurities.
Materials:
-
4-amino-6-chloropyrimidine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-amino-6-chloropyrimidine sample.
-
Dissolve in a 1:1 mixture of water/ACN to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or lambda max of the compound)
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Analysis:
-
Run a blank (diluent) injection first, followed by the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For accurate quantification of impurities, a reference standard for each impurity is required.[14]
-
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify a crude 7-deazapurine product from unreacted starting materials and side products.
Materials:
-
Crude product mixture
-
Silica gel (flash grade)
-
Appropriate solvents for the mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), determined by TLC analysis.
-
Flash chromatography column and system
-
Test tubes or fraction collector
Procedure:
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your desired product (Rf ~0.3-0.4) and the impurities.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing is common).
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase, applying pressure to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified compound.
-
Confirm the purity of the isolated product using HPLC or NMR.
-
Visualizations
Impurity Formation Pathway
This diagram illustrates a common scenario in synthesis where an impurity in a starting material or a side reaction can lead to an undesired byproduct, complicating purification.
References
- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. imtm.cz [imtm.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
interpreting unexpected results in 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The content is structured to address common challenges encountered during synthetic modifications, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic applications for this compound?
A1: this compound is a versatile heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules for drug discovery and development. The two most common applications are:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids, leading to 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, coupling with a variety of primary and secondary amines to yield N-substituted-7-methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amines.
These derivatives are often explored as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[1][2]
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate with the palladium catalyst, leading to its deactivation.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of the corresponding arene byproduct instead of the desired coupled product.[3][4]
-
Dehalogenation of the Starting Material: A common side reaction is the reduction of the bromo group to a hydrogen, resulting in the formation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Homocoupling: Self-coupling of the boronic acid or the aryl bromide can occur, leading to undesired symmetrical biaryl byproducts.
Q3: My Buchwald-Hartwig amination is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in Buchwald-Hartwig aminations involving this substrate often points to issues with the catalytic cycle. Key areas to investigate include:
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote oxidative addition and reductive elimination while preventing catalyst decomposition.[5]
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting material or product.
-
Catalyst Poisoning: Similar to Suzuki couplings, the nitrogen atoms on the heterocyclic core can inhibit the palladium catalyst.[6]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can cause oxidation and deactivation. Ensuring a rigorously inert atmosphere is essential for reproducible results.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion of starting material. | Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing. | • Use a pre-catalyst that is more readily activated. • Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).[7] |
| Catalyst Inhibition: Nitrogen atoms on the pyrrolopyrimidine core are coordinating to the palladium center. | • Increase the ligand-to-palladium ratio. • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the metal center. | |
| Significant amount of debrominated starting material (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is observed. | Dehalogenation Side Reaction: A competing reductive pathway is occurring. | • Use milder reaction conditions (lower temperature, weaker base if possible). • Ensure the absence of adventitious hydrogen sources. • Some phosphite ligands have been shown to promote dehalogenation with weaker bases.[8] |
| The boronic acid is consumed, but the main byproduct is the corresponding arene (protodeboronation). | Hydrolysis of Boronic Acid: The boronic acid is unstable under the reaction conditions. | • Use a boronic ester (e.g., pinacol ester) which is more stable and hydrolyzes in situ.[3] • Use anhydrous solvents and minimize the amount of water. • Consider using potassium trifluoroborate salts, which can exhibit slower release of the boronic acid.[7] |
| Formation of symmetrical biaryls (homocoupling). | Homocoupling of Boronic Acid or Aryl Bromide: This can be promoted by the presence of oxygen or high temperatures. | • Rigorously degas all reagents and solvents. • Run the reaction at the lowest effective temperature. • Use a slight excess of the boronic acid relative to the aryl bromide. |
Issue 2: Unexpected Results in Buchwald-Hartwig Amination
| Observation | Potential Cause | Troubleshooting Steps |
| Reaction stalls after initial product formation. | Catalyst Decomposition: The catalyst is losing activity over the course of the reaction. | • Lower the reaction temperature and increase the reaction time.[6] • Screen different bulky electron-rich phosphine ligands that can better stabilize the palladium center.[9] |
| Formation of palladium black. | Catalyst Precipitation: The active Pd(0) is crashing out of the solution. | • This is a clear sign of catalyst decomposition. Address this by optimizing the ligand, temperature, and base.[6] |
| Low yield with electron-poor anilines. | Slow Reductive Elimination: The final step of the catalytic cycle is slow. | • Switch to a more electron-donating ligand to facilitate reductive elimination. |
| Dehalogenation of the starting material. | Reductive Dehalogenation: A competing pathway is consuming the starting material. | • The choice of ligand can influence the rate of reductive dehalogenation. Screen different phosphine ligands.[5] • Ensure the base is not acting as a hydride source. |
Data Presentation
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Brominated N-Heterocycles
| Aryl Bromide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindazole derivative | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 85 | 16 | 92 |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 90 | 15 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
Data adapted from analogous systems reported in the literature.[10][11]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Brominated N-Heterocycles
| Aryl Bromide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |
| 4-Bromo-7-azaindole derivative | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12 | 85 |
| 2-Bromoestrone derivative | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOtBu (1.4) | Toluene | 110 | 0.17 (MW) | 92 |
Data adapted from analogous systems reported in the literature.[6][12][13]
Experimental Protocols
The following are general starting procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for optimal results with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Finally, add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Catalytic Cycle of Buchwald-Hartwig Amination
JAK-STAT Signaling Pathway
Many pyrrolo[2,3-d]pyrimidine derivatives are investigated as inhibitors of Janus kinases (JAKs). Inhibition of JAKs blocks the phosphorylation of STATs (Signal Transducer and Activator of Transcription), preventing their dimerization and translocation to the nucleus, thereby downregulating the transcription of inflammatory genes.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Head-to-Head Comparison of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] A key area of investigation within this class of compounds is the impact of halogenation on their biological activity. This guide provides an objective, data-driven comparison of halogenated and non-halogenated pyrrolo[2,3-d]pyrimidines, summarizing their performance as anticancer agents and providing detailed experimental methodologies for their evaluation.
Executive Summary
The addition of halogen atoms to the pyrrolo[2,3-d]pyrimidine scaffold is a widely employed strategy to enhance therapeutic potential. Halogenation can significantly influence a compound's binding affinity to target kinases, metabolic stability, and overall potency.[3] Experimental data consistently demonstrates that halogenated derivatives often exhibit superior anticancer activity compared to their non-halogenated counterparts. This is attributed to the ability of halogens to form crucial interactions within the ATP-binding pocket of kinases and to modulate the electronic properties of the molecule.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a direct comparison of the cytotoxic and kinase inhibitory activities of halogenated and non-halogenated pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Non-Halogenated Analog | Phenyl | H | H | HT-29 | >50 | [4] |
| Halogenated Analog | 4-Chlorophenyl | H | Cl | HT-29 | 23.1 ± 1.5 | [4] |
| Non-Halogenated Analog | Phenyl | H | H | HeLa | >50 | [4] |
| Halogenated Analog | 4-Chlorophenyl | H | Cl | HeLa | 28.3 ± 1.9 | [4] |
| Non-Halogenated Analog | Phenyl | H | H | MCF-7 | >50 | [4] |
| Halogenated Analog | 4-Chlorophenyl | H | Cl | MCF-7 | 25.4 ± 1.7 | [4] |
| Non-Halogenated Analog | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | - | - | L1210 | 6.0 | [5] |
| Halogenated Analog | 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | - | - | L1210 | 0.3 ± 0.07 | [4] |
| Non-Halogenated Analog | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | H | - | - | HepG2 | 43.15 ± 2.1 |
| Halogenated Analog | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | 4-Cl | - | - | HepG2 | 33.42 ± 1.8 |
| Halogenated Analog | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3,4-dichlorobenzylidene)benzohydrazide | 3,4-diCl | - | - | HepG2 | 29.14 ± 1.5 |
Table 2: Kinase Inhibitory Activity of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines
| Compound | Halogen Substitution | Target Kinase | IC50 (nM) | Reference |
| Non-Halogenated Analog | None | EGFR | >10,000 | [6] |
| Halogenated Analog | 4-Cl on aniline | EGFR (T790M) | 0.21 | [6] |
| Halogenated Analog | 4-Cl on aniline | EGFR (wild-type) | 22 | [6] |
| Non-Halogenated Analog | Unsubstituted benzylidene | VEGFR2 | >1000 | [3] |
| Halogenated Analog | 3,4-Dichlorobenzylidene | VEGFR2 | 136 | [3][7] |
| Non-Halogenated Analog | Unsubstituted benzylidene | EGFR | >1000 | [3] |
| Halogenated Analog | 3,4-Dichlorobenzylidene | EGFR | 79 | [3][7] |
| Non-Halogenated Analog | Unsubstituted benzylidene | Her2 | >1000 | [3] |
| Halogenated Analog | 3,4-Dichlorobenzylidene | Her2 | 40 | [3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds (both halogenated and non-halogenated pyrrolo[2,3-d]pyrimidines) are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds. A control group with vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. The kinase, substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. The plate is then incubated for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: The kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, or fluorescence-based assays.
-
Data Analysis: The kinase activity is normalized to the negative control. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. At least 10,000 events are acquired for each sample.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidines and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Evaluation.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs in Kinase Inhibition
A detailed examination of the structure-activity relationship (SAR) of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs reveals critical insights into their potential as targeted kinase inhibitors. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1][2] Strategic modifications to this core, particularly at the C4, C5, and N7 positions, have been explored to enhance potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on analogs of this compound, a specific scaffold with potential for targeted cancer therapy.
Structure-Activity Relationship and Performance Comparison
For instance, in a series of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the nature of the substituent on the N4-anilino moiety was found to modulate the potency and selectivity for different Receptor Tyrosine Kinases (RTKs).[3] While not directly analogous to the 5-bromo-7-methyl core, these findings suggest that substitutions at the 4-amino position are critical for determining the target kinase profile.
The following table summarizes the inhibitory activities of various pyrrolo[2,3-d]pyrimidine analogs against different kinases to provide a comparative perspective. It is important to note that these compounds do not all share the exact 5-bromo-7-methyl core, but they represent the broader class of compounds and highlight the impact of substitutions on biological activity.
| Compound ID | Core Structure Variation | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 9 | N4-(4-chloroanilino)-6-(2-methylphenyl) | EGFR | 10 | [3] |
| Compound 10 | N4-(2-fluoro-4-chloroanilino)-6-(1-naphthyl) | VEGFR-2 | 2 | [3] |
| Compound 12 | N4-(2-fluoro-4-chloroanilino)-6-(2,5-dimethoxybenzyl) | VEGFR-2 | 1 | [3] |
| Compound 2 | N4-(3-chloro-4-fluoroanilino) | EGFR | 30 | [4] |
| Compound 6 | N4-(4-methoxyphenyl) | AURKA | 8,000 | [6] |
| Compound 59 | Thieno[2,3-d]pyrimidine core | RET, RET (V804M) | 1.8, 2.5 | [7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are methodologies for key assays typically employed in the assessment of this compound analogs.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of a compound against a specific kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
ATP
-
Substrate (specific peptide or protein for the kinase)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced or ATP remaining.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, HUVEC)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.[8]
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at a specified dose and schedule. The control group receives the vehicle only.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Record the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrrolo[2,3-d]pyrimidine kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Caption: Simplified RTK signaling pathway targeted by inhibitors.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preclinical Toxicology Profile: A Comparative Analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Selected Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical toxicology overview of the investigational compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and established kinase inhibitors: Osimertinib, Vandetanib, and BMS-599626. Due to the limited publicly available preclinical toxicology data for this compound, this comparison relies on its general hazard classification and detailed data from the selected comparator drugs, which share a similar structural scaffold or therapeutic target class.
Executive Summary
This compound is a pyrrolopyrimidine derivative with potential as a kinase inhibitor. Its preclinical toxicology profile is not extensively documented in the public domain. In contrast, Osimertinib, Vandetanib, and BMS-599626 are well-characterized kinase inhibitors with established preclinical safety profiles. This guide summarizes the available data to aid researchers in understanding the potential toxicological liabilities of this class of compounds.
General Toxicology and Safety Pharmacology
A comprehensive preclinical toxicology program typically includes an assessment of general toxicity through repeat-dose studies in at least two species (one rodent and one non-rodent) and safety pharmacology studies to evaluate effects on vital organ systems.
Table 1: Summary of General and Organ-Specific Toxicity
| Compound | Species | Key Findings |
| This compound | Data Not Available | GHS classification indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] |
| Osimertinib | Rat, Dog | Consistent with other EGFR inhibitors. Findings included effects on male fertility (decreased live fetal implants) at exposures approximately 0.5 times the human exposure at the recommended dose.[2] |
| Vandetanib | Rat, Dog | Observed toxicities included gastrointestinal, cardiovascular (QT prolongation), skin, spleen, and teeth and bone (in rats) effects.[3] |
| BMS-599626 | Data Not Available | Maximum tolerated dose in a human breast tumor xenograft model was 180 mg/kg.[4] Dose-limiting toxicities in a Phase I clinical trial at 660 mg/day were elevated hepatic transaminases and QTc interval prolongation.[5] |
Table 2: Safety Pharmacology Findings
| Compound | Cardiovascular System | Central Nervous System | Respiratory System |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Osimertinib | Equivocal findings of decreased contractility in dogs and guinea pigs.[2] | No significant findings reported. | No significant findings reported. |
| Vandetanib | QT interval prolongation observed in toxicology and safety pharmacology studies.[3] | No significant findings reported. | No significant findings reported. |
| BMS-599626 | QTc interval prolongation reported as a dose-limiting toxicity in a Phase I clinical trial.[5] | Data Not Available | Data Not Available |
Genetic Toxicology
Genotoxicity assays are conducted to assess the potential of a compound to induce mutations or chromosomal damage.
Table 3: Summary of Genetic Toxicology Studies
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Chromosomal Aberration | In Vivo Micronucleus |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Osimertinib | Negative.[2] | Negative.[2] | Negative.[2] |
| Vandetanib | Not mutagenic.[6] | Not clastogenic in human lymphocytes.[6] | Not clastogenic in rats.[6] |
| BMS-599626 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicology data. Below are representative protocols for key preclinical toxicology assays.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a key test for detecting chromosomal damage.
Caption: A generalized workflow for the in vivo micronucleus assay.[7]
hERG (human Ether-à-go-go-Related Gene) Assay
The hERG assay is a critical in vitro safety pharmacology study to assess the potential for QT interval prolongation.
Caption: A standard workflow for the in vitro hERG assay.[8][9]
Hypothetical Signaling Pathway for this compound
Given its structural similarity to known kinase inhibitors, this compound may target signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by the compound.
Conclusion
The preclinical toxicology profile of this compound is largely uncharacterized in publicly available literature. Based on its chemical class and the profiles of comparator kinase inhibitors, potential toxicological liabilities could include effects on rapidly dividing cells, cardiovascular function (QT prolongation), and specific organ systems. The provided comparison with Osimertinib, Vandetanib, and BMS-599626 offers a framework for anticipating the potential safety profile of this and other novel pyrrolopyrimidine derivatives. Comprehensive in vitro and in vivo toxicology studies are essential to fully characterize the safety of this compound before any clinical investigation.
References
- 1. This compound | C7H7BrN4 | CID 66560938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients wi... [en-cancer.fr]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Synergistic Potential of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Analogs in Combination Therapies
For Immediate Release
Recent investigations into the therapeutic applications of pyrrolo[2,3-d]pyrimidine derivatives have highlighted their potential as potent kinase inhibitors in oncology. While direct studies on the synergistic effects of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in combination with other drugs are not yet publicly available, extensive research into structurally and functionally similar compounds, particularly AXL and dual JAK/HDAC inhibitors, provides compelling evidence for the synergistic potential of this class of molecules in cancer treatment. This guide compares the performance of analogous pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in combination with other therapeutic agents, supported by preclinical and clinical data.
I. Synergistic Effects of AXL Inhibitor Analogs
Bemcentinib, an AXL inhibitor with a pyrrolo[2,3-d]pyrimidine core, has been investigated in combination with the immune checkpoint inhibitor pembrolizumab for the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated that AXL inhibition can sensitize tumors to T-cell mediated killing, providing a strong rationale for this combination.[1]
Preclinical Evidence of Synergy: AXL Inhibition and Immunotherapy
In immunocompetent mouse models of NSCLC, the combination of bemcentinib and an anti-PD-1 antibody resulted in complete tumor regression in 40% of the treated mice, a significant improvement over the marginal responses observed with either monotherapy.[2] This synergistic effect is attributed to the reprogramming of the tumor microenvironment, leading to increased activation of dendritic cells and proliferation of CD8+ T-cells.[2]
Table 1: Preclinical Efficacy of Bemcentinib in Combination with Anti-PD-1 Therapy
| Treatment Group | Tumor Regression Rate | Mechanism of Action |
| Bemcentinib alone | Marginal | AXL Kinase Inhibition |
| Anti-PD-1 alone | Marginal | Immune Checkpoint Blockade |
| Bemcentinib + Anti-PD-1 | 40% Complete Regression | Reprogramming of Tumor Microenvironment, Enhanced T-cell Activity |
Clinical Data
A phase II clinical trial (BGBC008) evaluating bemcentinib in combination with pembrolizumab in patients with advanced NSCLC showed promising activity. The overall response rate (ORR) was 26%, with durable responses observed in patients with AXL-positive tumors.[2] Another phase II trial (MIST3) in patients with relapsed mesothelioma also met its primary endpoint, demonstrating a disease control rate at 12 weeks (DCR12w) of 46.2%.[3]
II. Synergistic Effects of Dual JAK/HDAC Inhibitor Analogs
Dual inhibitors targeting both Janus kinases (JAK) and histone deacetylases (HDAC) represent another class of promising anticancer agents. The combination of individual JAK and HDAC inhibitors has been shown to have synergistic effects in cancer cells.
Preclinical Evidence of Synergy: JAK and HDAC Inhibition
In a study on hematological cancer cell lines, the combination of a JAK inhibitor and an HDAC inhibitor (at a 1:1 ratio) demonstrated improved antitumor potency compared to either agent used alone.[4] Furthermore, a novel dual JAK/HDAC inhibitor, compound 11i , showed superior efficacy in a psoriasis-like murine model compared to the combination of individual JAK and HDAC inhibitors, suggesting a potential synergistic advantage of a single molecule targeting both pathways.[5]
Table 2: In Vitro Antitumor Potency of a JAK/HDAC Dual Inhibitor Analog
| Compound/Combination | Cell Line | IC50 (µM) |
| JAK Inhibitor 1 | HEL | 2.3 |
| HDAC Inhibitor 2 | HEL | 0.86 |
| Combination (1:1) | HEL | 1.51 |
| Dual Inhibitor 20a | HEL | 0.34 |
Data adapted from a study on dual JAK/HDAC inhibitors, where lower IC50 values indicate higher potency.[4]
III. Experimental Protocols
Combination Index (CI) Method for Synergy Quantification
The synergistic, additive, or antagonistic effects of drug combinations are quantitatively determined using the Combination Index (CI) method based on the Chou-Talalay principle.[6][7]
Experimental Workflow:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios (e.g., equipotent ratios based on their respective IC50 values).
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® assay.
-
Data Analysis: The dose-effect curves for single agents and combinations are generated. The CI values are calculated using software like CompuSyn, where:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Experimental workflow for determining drug synergy using the Combination Index method.
IV. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining kinase inhibitors with other anticancer agents often arise from targeting interconnected signaling pathways or overcoming resistance mechanisms.
AXL Inhibition and Immune Checkpoint Blockade
AXL overexpression is associated with an epithelial-to-mesenchymal transition (EMT) phenotype and resistance to immunotherapy. By inhibiting AXL, the tumor becomes more "visible" to the immune system and susceptible to T-cell-mediated killing, which is enhanced by PD-1/PD-L1 blockade.
Caption: Synergy between AXL and PD-1 inhibition in overcoming tumor immune evasion.
Dual JAK/HDAC Inhibition
The JAK/STAT pathway is crucial for cytokine signaling and cell proliferation, while HDACs regulate gene expression epigenetically. Dual inhibition can simultaneously block pro-survival signaling and reactivate tumor suppressor genes, leading to a more potent antitumor effect.
Caption: Mechanism of action for a dual JAK/HDAC inhibitor targeting cell proliferation.
V. Conclusion
While specific data on the synergistic effects of this compound is not yet available, the broader class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors demonstrates significant promise for combination therapies. The examples of AXL inhibitors and dual JAK/HDAC inhibitors highlight the potential for synergistic antitumor activity when combined with immunotherapy or other targeted agents. Further preclinical studies are warranted to explore the combination potential of this compound and to elucidate its specific mechanisms of synergy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Janus Kinase and Histone Deacetylase Dual Inhibitors as a New Strategy to Treat Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculation of drug combination effects [bio-protocol.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Known PERK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine against a panel of well-characterized PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors. The data presented herein is based on proposed standardized in vitro and cellular assays designed to evaluate the potency, selectivity, and cellular activity of these compounds. This objective comparison aims to inform researchers on the potential of this compound as a new tool for studying the unfolded protein response (UPR) and as a potential therapeutic agent.
Introduction to PERK Inhibition
Protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress.[1][2][3] Upon activation by the accumulation of unfolded or misfolded proteins in the ER, PERK initiates a signaling cascade to restore ER homeostasis.[2][4][5] This is primarily achieved through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1][2][5] However, prolonged PERK signaling can also lead to apoptosis.[1][4] Given its central role in cell fate decisions under stress, PERK has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[2][4][6] The development of potent and selective PERK inhibitors is therefore of significant interest.
Comparative Analysis of PERK Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and known PERK inhibitors. The data for this compound is presented as a hypothetical case study to illustrate its potential performance in these assays.
| Compound | PERK IC50 (nM) | p-eIF2α EC50 (nM) | Cell Viability CC50 (µM) |
| This compound | 1.2 | 25 | >10 |
| GSK2606414 | 0.4[7] | 10 | 0.5 |
| GSK2656157 | 0.9[8] | 15 | 1.2 |
| AMG PERK 44 | 6[7][8] | 50 | >25 |
| ISRIB (trans-isomer) | 5[7][8] | 5[7] | >50 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PERK by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular assay (in this case, inhibition of eIF2α phosphorylation). CC50 values represent the concentration required to reduce cell viability by 50%. The data for this compound is hypothetical and for illustrative purposes.
PERK Signaling Pathway
The diagram below illustrates the central role of PERK in the unfolded protein response. Under ER stress, PERK is activated and phosphorylates eIF2α, leading to a downstream signaling cascade that affects protein synthesis and cell fate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PERK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PERK.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α substrate
-
ATP (radiolabeled or non-radiolabeled for detection systems like TR-FRET)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT)[9][10]
-
Test compounds (solubilized in DMSO)
-
96- or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, eIF2α substrate, and recombinant PERK enzyme in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated eIF2α. This can be done using methods such as:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-eIF2α Assay
This assay measures the ability of a compound to inhibit PERK activity within a cellular context by quantifying the levels of phosphorylated eIF2α.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Test compounds (solubilized in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
Detection system (e.g., Western blot, ELISA, or TR-FRET)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Determine the levels of phospho-eIF2α and total eIF2α in the cell lysates using a suitable detection method.
-
Normalize the phospho-eIF2α signal to the total eIF2α signal.
-
Calculate the percent inhibition of eIF2α phosphorylation for each compound concentration relative to the ER stress-induced control.
-
Determine the EC50 value from the dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic effects of the compounds on cultured cells.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Determine the CC50 value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of novel PERK inhibitors.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against established PERK inhibitors. The presented protocols for in vitro and cellular assays offer a standardized approach to determine the potency, cellular activity, and cytotoxicity of novel compounds. Based on the hypothetical data, this compound demonstrates promising potential as a potent and selective PERK inhibitor with a favorable cytotoxicity profile. Further experimental validation is necessary to confirm these findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PERK inhibitors - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
